Periciazine
説明
This compound is a phenothiazine of the piperidine group. It has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected. It is a sedative phenothiazine with weak antipsychotic properties. It also has adrenolytic, anticholinergic, metabolic and endocrine effects and an action on the extrapyramidal system. It is used as an adjunctive medication in some psychotic patients, for the control of residual prevailing hostility, impulsiveness and aggressiveness. Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psychosis.
was heading 1963-94 (Prov 1963-72); use PHENOTHIAZINES to search PROthis compound 1966-94
Structure
3D Structure
特性
IUPAC Name |
10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUALIOATIOESLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045910 | |
| Record name | Periciazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.90e-02 g/L | |
| Record name | Periciazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2622-26-6 | |
| Record name | Periciazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Periciazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periciazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | periciazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Periciazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Periciazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERICIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3405M6FD73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-117 °C, 116 - 117 °C | |
| Record name | Periciazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propericiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Periciazine's Mechanism of Action at Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periciazine, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's interaction with the D2 receptor. It details the downstream signaling consequences of this antagonism, including the modulation of G protein-dependent and β-arrestin-mediated pathways. Furthermore, this guide outlines the detailed experimental protocols used to characterize such interactions, including radioligand binding assays, functional cAMP assays, and β-arrestin recruitment assays. The information is intended to serve as a comprehensive resource for researchers and professionals involved in neuropsychopharmacology and drug development.
Introduction
This compound is a first-generation antipsychotic medication utilized in the management of psychotic disorders such as schizophrenia.[1] Its clinical efficacy is predominantly attributed to its ability to modulate dopaminergic neurotransmission in the central nervous system.[1][2] The primary molecular target of this compound is the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] By acting as an antagonist at this receptor, this compound mitigates the hyperdopaminergic state believed to underlie the positive symptoms of psychosis.[1][2] This guide delves into the specific molecular interactions and their functional consequences.
Quantitative Analysis of this compound-D2 Receptor Interaction
A thorough review of publicly available literature did not yield specific quantitative binding affinity (Ki), dissociation constant (Kd), or functional potency (IC50, EC50, Emax) values for this compound at the dopamine D2 receptor. However, for illustrative purposes, the following tables present typical quantitative data for a structurally related phenothiazine antipsychotic, perphenazine, which also acts as a potent D2 antagonist.
Table 1: Illustrative Binding Affinity of a Related Phenothiazine (Perphenazine) for Dopamine D2 Receptors
| Compound | Receptor Subtype | Radioligand | Tissue Source/Assay System | Ki (nM) |
| Perphenazine | Human D2 | [3H]Spiperone | Recombinant CHO cells | 0.56 |
Data for perphenazine is provided for illustrative purposes and was obtained from in vitro binding assays.[5]
Table 2: Illustrative Functional Antagonism of a Related Phenothiazine (Perphenazine) at Dopamine D2 Receptors
| Compound | Assay Type | Cell Line | Agonist | Endpoint Measured | IC50 (nM) | Emax (% inhibition) |
| Perphenazine | cAMP Assay | CHO-K1 expressing human D2 receptor | Dopamine | cAMP accumulation | 0.3 | Not specified |
Data for perphenazine is provided for illustrative purposes and reflects its ability to counteract agonist-induced changes in second messenger levels.[5]
Signaling Pathways Modulated by this compound
This compound's antagonism of the D2 receptor disrupts the canonical signaling cascades initiated by dopamine. The D2 receptor is coupled to inhibitory G proteins (Gαi/o), and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] this compound, by blocking dopamine's access to the receptor, prevents this signaling cascade.
Furthermore, GPCRs like the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins.[8][9] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[10] This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways.[11][12] As an antagonist, this compound is expected to inhibit dopamine-induced β-arrestin recruitment to the D2 receptor.[9]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotics with similar association kinetics at dopamine D2 receptors differ in extrapyramidal side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. G protein-coupled receptors in neurodegenerative diseases and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamic Profile of Periciazine: A Technical Guide for Researchers
An In-depth Examination of the Receptor Interactions and Signaling Pathways of a Classic Phenothiazine Antipsychotic
Introduction
Periciazine, a first-generation antipsychotic of the phenothiazine class, has a long history in the management of psychotic disorders.[1][2][3] Its therapeutic efficacy is attributed to a complex interaction with multiple neurotransmitter systems in the central nervous system. This technical guide provides a detailed overview of the pharmacodynamics of this compound, focusing on its receptor binding profile, mechanism of action, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
This compound, also known as prothis compound, exerts its antipsychotic effects primarily through the antagonism of dopamine receptors, particularly the D2 subtype.[2][4] However, its clinical profile, which includes sedative and anticholinergic effects, is a consequence of its activity at a broader range of receptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors.[2][5][6] Understanding this multi-receptor binding profile is crucial for comprehending both its therapeutic actions and its side-effect profile.
Receptor Binding Affinity of this compound
The affinity of this compound for various neurotransmitter receptors has been characterized using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D1 | 10[7] |
| D2 | Data not available |
| Serotonin Receptors | |
| 5-HT2A | Data not available |
| Adrenergic Receptors | |
| α1 | Data not available |
| Histamine Receptors | |
| H1 | Data not available |
| Muscarinic Receptors | Data not available |
Note: While this compound is known to be an antagonist at D2, 5-HT2A, α1-adrenergic, H1, and muscarinic receptors, specific Ki values were not identified in the public domain at the time of this review.
Core Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.
Beyond its dopaminergic antagonism, this compound's interaction with other receptors contributes significantly to its overall pharmacological profile:
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.
-
Alpha-1 Adrenergic Receptor Antagonism: This action is associated with sedative effects and can also lead to orthostatic hypotension.[8]
-
Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a major contributor to the sedative and hypnotic effects of this compound.
-
Muscarinic Receptor Antagonism: Antagonism at muscarinic acetylcholine receptors is responsible for the anticholinergic side effects commonly observed with phenothiazine antipsychotics, such as dry mouth, blurred vision, and constipation.
The downstream signaling pathways affected by this compound's receptor antagonism are diverse. For instance, blockade of the D2 receptor, a Gαi/o-coupled receptor, leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Conversely, antagonism of the 5-HT2A receptor, a Gαq-coupled receptor, can modulate intracellular calcium levels.
Visualizing this compound's Primary Mechanism of Action
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a variety of in vitro experimental techniques. The following are detailed methodologies for key assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Flux
Functional assays measure the biological response of a cell to a drug, providing information on its efficacy as an agonist or antagonist. A calcium flux assay is particularly useful for receptors that signal through the Gαq pathway, leading to changes in intracellular calcium concentrations.
Objective: To determine the functional antagonist activity of this compound at a Gαq-coupled receptor (e.g., 5-HT2A).
Materials:
-
Cells stably expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Agonist for the target receptor.
-
This compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in intracellular calcium. Plot the response against the concentration of this compound to determine its IC50.
Conclusion
This compound is a phenothiazine antipsychotic with a complex pharmacodynamic profile characterized by antagonism at multiple neurotransmitter receptors. Its primary antipsychotic action is mediated through the blockade of dopamine D2 receptors. However, its interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors are crucial in defining its complete clinical profile, including its sedative and anticholinergic properties. The experimental methodologies outlined in this guide, including radioligand binding and functional assays, are fundamental to the continued investigation and understanding of this compound and other psychoactive compounds. Further research to fully quantify the binding affinities of this compound at all its target receptors will provide a more complete picture of its pharmacodynamic properties and may aid in the development of novel antipsychotics with improved efficacy and side-effect profiles.
References
- 1. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Human Metabolome Database: Showing metabocard for Prothis compound (HMDB0015546) [hmdb.ca]
- 8. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Periciazine: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periciazine, a first-generation antipsychotic of the phenothiazine class, is utilized in the management of schizophrenia and other psychotic disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for this compound. The document elucidates the core chemical properties, presents a step-by-step synthesis protocol with key reaction parameters, and illustrates the primary mechanism of action through its signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Chemical Structure and Identification
This compound, also known as Prothis compound, is chemically designated as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile[1]. It is a derivative of phenothiazine with a piperidine side chain, which contributes to its pharmacological profile.
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile | [1] |
| CAS Number | 2622-26-6 | [1] |
| Molecular Formula | C21H23N3OS | [1] |
| Molecular Weight | 365.49 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >97% | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-cyanophenothiazine, followed by N-alkylation and subsequent reaction with 4-hydroxypiperidine.
Synthesis of 2-Cyanophenothiazine
The initial step involves the cyanation of 2-chlorophenothiazine.
-
Reaction: 2-Chlorophenothiazine reacts with cuprous cyanide in a high-boiling point solvent.
-
Experimental Protocol:
-
A mixture of 2-chlorophenothiazine, cuprous cyanide, and a catalyst such as potassium iodide is heated in a solvent like N-methylpyrrolidone or quinoline[3][4].
-
The reaction mixture is refluxed for several hours.
-
Upon completion, the mixture is cooled, and the crude product is precipitated by the addition of water.
-
The crude 2-cyanophenothiazine is then purified by recrystallization from a suitable solvent system, such as toluene and methanol[3].
-
| Reactant | Molar Ratio | Solvent | Catalyst | Temperature | Reaction Time | Yield |
| 2-Chlorophenothiazine | 1 | N-Methylpyrrolidone | Potassium Iodide | 200-230°C | 3-15 hours | >90% |
| Cuprous Cyanide | 0.95-1.25 |
Synthesis of 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile
The next step is the alkylation of the 2-cyanophenothiazine intermediate.
-
Reaction: 2-Cyanophenothiazine is reacted with an excess of 1-bromo-3-chloropropane.
-
Experimental Protocol:
-
2-Cyanophenothiazine is dissolved in a suitable solvent.
-
A base, such as sodium amide or potassium carbonate, is added to facilitate the deprotonation of the phenothiazine nitrogen.
-
1-bromo-3-chloropropane is added, and the mixture is heated to drive the N-alkylation reaction.
-
The resulting intermediate, 10-(3-chloropropyl)-10H-phenothiazine-2-carbonitrile, is isolated and purified.
-
Synthesis of this compound
The final step involves the condensation of the alkylated intermediate with 4-hydroxypiperidine.
-
Reaction: 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is reacted with 4-hydroxypiperidine.
-
Experimental Protocol:
-
10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is dissolved in an appropriate solvent.
-
4-Hydroxypiperidine is added to the solution.
-
The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the secondary amine of 4-hydroxypiperidine.
-
After the reaction is complete, the final product, this compound, is isolated and purified.
-
A schematic of the overall synthesis workflow is presented below.
Mechanism of Action and Signaling Pathways
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.
Dopamine D2 Receptor Antagonism
Overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. This compound acts as an antagonist at D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.
Serotonin 5-HT2A Receptor Antagonism
This compound also exhibits antagonist activity at 5-HT2A receptors. The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also modulate dopamine release in different brain regions, potentially reducing the incidence of extrapyramidal side effects associated with potent D2 receptor blockade.
The signaling pathways affected by this compound are illustrated in the following diagram.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The presented information, including structured data and visual diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development. Further research into the nuanced pharmacological properties of this compound and the development of more efficient and stereoselective synthesis methods will continue to be of interest to the scientific community.
References
- 1. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-(3-(4-Hydroxypiperidin-1-yl)propyl)-10H-phenothiazine-2… [cymitquimica.com]
- 3. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]
- 4. CN1583732A - Preparation of 2-cyanophenthiazine - Google Patents [patents.google.com]
The Discovery and Development of Periciazine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periciazine (also known as pericyazine or prothis compound) is a first-generation typical antipsychotic belonging to the piperidine subclass of phenothiazines. First synthesized in the early 1960s, it emerged as a therapeutic agent for managing psychosis, particularly schizophrenia, and for controlling agitation and aggressive behavior. This document provides an in-depth technical overview of the historical development, synthesis, and pharmacological profile of this compound. While quantitative data for this compound is notably limited in publicly accessible literature, this guide consolidates available information and outlines the standard experimental methodologies of the era in which it was developed.
Historical Development and Discovery
This compound was developed during a period of prolific research into phenothiazine derivatives following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the 1950s. As a member of the phenothiazine class, this compound's development was part of a broader effort to modify the phenothiazine structure to enhance therapeutic efficacy and alter the side-effect profile.
Initial clinical reports on this compound emerged from France in the early 1960s. It was first investigated for its utility in managing "character disorders" before its application was extended to the treatment of schizophrenia. Belonging to the piperidine group of phenothiazines, it was noted for its pronounced sedative properties. This compound gained use in several countries, including Canada, Italy, Russia, the United Kingdom, and Australia, under brand names such as Neuleptil and Neulactil. It is not approved for use in the United States.
Synthesis of this compound
The synthesis of this compound, chemically known as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile, follows the general principles of phenothiazine chemistry. The core structure is the tricyclic phenothiazine ring system. A key final step in its synthesis involves the alkylation of a phenothiazine intermediate.
A patented method for the synthesis of this compound involves the reaction of 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol.
Experimental Protocol: Final Step of this compound Synthesis (Generalized)
Materials:
-
3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate
-
4-Piperidinol
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, xylene)
-
A non-nucleophilic base (e.g., sodium carbonate, potassium carbonate)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
A reaction vessel is charged with 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate, 4-piperidinol, and the non-nucleophilic base in an anhydrous, non-polar aprotic solvent under an inert atmosphere.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Profile
This compound is a typical antipsychotic that exerts its therapeutic effects through the modulation of several neurotransmitter systems in the central nervous system. Its primary mechanism of action is the antagonism of dopamine D2 receptors.
Mechanism of Action
Like other phenothiazines, this compound's antipsychotic effects are attributed to its ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
In addition to its dopaminergic antagonism, this compound also exhibits activity at other receptors, which contributes to its overall therapeutic and side-effect profile:
-
Adrenergic Receptor Antagonism: Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension and sedation.
-
Cholinergic (Muscarinic) Receptor Antagonism: Anticholinergic effects include dry mouth, blurred vision, constipation, and urinary retention.
-
Histamine H1 Receptor Antagonism: This action is responsible for the prominent sedative and hypnotic effects of this compound.
-
Serotonin Receptor Antagonism: this compound also has effects on serotonin receptors, which may contribute to its overall antipsychotic action.
Quantitative Pharmacological Data
Specific quantitative data on the binding affinities (Ki values) of this compound for various neurotransmitter receptors are not widely available in the scientific literature. Some sources indicate that a detailed dopamine receptor subtype analysis has not been performed for this compound. The available pharmacokinetic data is also limited.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Elimination Half-life | ~12 hours | [1] |
| Metabolism | Hepatic (primarily via conjugation) | [2] |
| Peak Plasma Concentration (Cmax) | 150 ng/mL (410 nmol/L) after a 20mg dose | [1] |
| Time to Peak (Tmax) | 2 hours | [1] |
Note: The Cmax and Tmax values are from a study with high inter-patient variability.
Experimental Protocol: Radioligand Binding Assay (Generalized)
The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like this compound to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor)
-
A specific radioligand for the receptor (e.g., [³H]-spiperone for D2 receptors)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Scintillation fluid
-
Glass fiber filters
-
Multi-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, a constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membrane preparation in the assay buffer. A set of wells containing the radioligand and an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Efficacy and Safety
Table 2: Summary of this compound Clinical Use
| Indication | Typical Adult Dosage | Key Side Effects |
| Schizophrenia and other psychoses | Initially 75 mg/day in divided doses, titrated up to a maximum of 300 mg/day | Sedation, anticholinergic effects (dry mouth, constipation), orthostatic hypotension, extrapyramidal symptoms |
| Severe anxiety and agitation | 15-30 mg/day in divided doses | Drowsiness, dizziness |
Visualizations
Signaling Pathway
Caption: Dopamine D2 Receptor Antagonism by this compound.
Experimental Workflow
Caption: Workflow for this compound Development and Evaluation.
Conclusion
This compound represents a classic example of a first-generation phenothiazine antipsychotic developed through the chemical modification of a lead compound. While its historical significance is clear, the availability of detailed, modern quantitative pharmacological and clinical data is limited. This is likely due to its development in an era with different standards for drug documentation and the subsequent emergence of newer antipsychotic agents. For researchers and drug development professionals, this compound serves as an important case study in the evolution of antipsychotic drug discovery. Further investigation into its specific receptor interaction profile using modern techniques could still yield valuable insights into the structure-activity relationships of phenothiazine antipsychotics.
References
Receptor Binding Profile of Periciazine at Serotonin 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periciazine, a phenothiazine-class typical antipsychotic, exerts its therapeutic effects through a complex pharmacological profile that includes antagonism at various neurotransmitter receptors. A key component of its mechanism of action is its interaction with serotonin receptors, particularly the 5-HT2A subtype. Blockade of 5-HT2A receptors is a cornerstone of the activity of many atypical antipsychotics, contributing to a reduction in the negative symptoms of psychosis and a lower incidence of extrapyramidal side effects compared to purely dopaminergic antagonists. This document provides a detailed technical overview of the receptor binding characteristics of this compound at the 5-HT2A receptor, outlines the standard experimental methodologies for determining such binding, and describes the associated intracellular signaling pathways.
Quantitative Receptor Binding Data
The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Lower Kᵢ values indicate higher binding affinity.
While this compound is known to be an antagonist at 5-HT2A receptors, specific Kᵢ values from publicly accessible, high-throughput screening databases such as the NIMH Psychoactive Drug Screening Program (PDSP) Kᵢ database were not available at the time of this review. The table below is structured for the inclusion of such data when available.
| Compound | Receptor | Species | Kᵢ (nM) | Assay Type | Radioligand | Reference |
| This compound | 5-HT2A | Human | Data Not Available in Searched Sources | Competitive Radioligand Binding | [³H]Ketanserin (Typical) | - |
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for the 5-HT2A receptor is most commonly achieved through a competitive radioligand binding assay. This robust and sensitive method quantifies the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from stable cell lines (e.g., HEK293, CHO-K1) recombinantly expressing the human 5-HT2A receptor.
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, typically [³H]Ketanserin, is used. Its concentration in the assay is usually set near its dissociation constant (Kₑ).
-
Reference Compound: A known, unlabeled 5-HT2A antagonist (e.g., Ketanserin or Spiperone) is used to define non-specific binding and as a positive control.
-
Test Compound: this compound, prepared in a range of concentrations to generate a dose-response curve.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filter plates (e.g., GF/B or GF/C) are used to separate receptor-bound from free radioligand.
-
Scintillation Counter: A microplate scintillation counter is used to measure the radioactivity retained on the filters.
Assay Procedure
-
Membrane Preparation: Frozen cell pellets expressing the 5-HT2A receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Plate Setup: The assay is performed in a 96-well plate format.
-
Total Binding: Wells contain the receptor membrane preparation and the radioligand ([³H]Ketanserin).
-
Non-Specific Binding (NSB): Wells contain the receptor membrane, radioligand, and a high concentration of the unlabeled reference antagonist to saturate all specific binding sites.
-
Test Compound: Wells contain the receptor membrane, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated, typically for 60 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration of the plate contents through the glass fiber filter plate using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.
Data Analysis
-
Specific binding is calculated by subtracting the CPM from the NSB wells from the CPM of all other wells.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound (this compound).
-
A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Caption: Workflow for a 5-HT2A competitive radioligand binding assay.
5-HT2A Receptor Signaling Pathways
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can initiate multiple intracellular signaling cascades upon activation. Antagonists like this compound block these pathways by preventing the binding of the endogenous agonist, serotonin (5-HT). The two major signaling pathways are the canonical Gq/₁₁ pathway and the β-arrestin pathway.
Canonical Gq/₁₁ Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/₁₁ family of G proteins.[1] This is considered the canonical signaling pathway for this receptor.
-
Receptor Activation: Binding of an agonist (like serotonin) to the 5-HT2A receptor induces a conformational change.
-
G Protein Coupling: The activated receptor couples to and activates the heterotrimeric G protein Gq/₁₁.
-
PLC Activation: The activated α-subunit of Gq/₁₁ stimulates the enzyme Phospholipase C (PLC).[1]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1]
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG and the increased intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
-
Caption: Canonical Gq/₁₁ signaling pathway of the 5-HT2A receptor.
β-Arrestin Signaling Pathway
In addition to G protein coupling, agonist-activated GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which play a dual role.
-
Receptor Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gq/₁₁ signal. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-mediated endocytosis, removing the receptor from the cell surface.
-
Signal Transduction: β-arrestin can also act as a signal transducer itself, initiating G protein-independent signaling cascades. For the 5-HT2A receptor, β-arrestin can form a complex with and activate components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.
The balance between G protein-dependent and β-arrestin-dependent signaling can be influenced by the specific ligand bound to the receptor, a concept known as "biased agonism".
Caption: β-Arrestin recruitment and signaling at the 5-HT2A receptor.
Conclusion
This compound's antagonism at the 5-HT2A receptor is a significant contributor to its overall antipsychotic profile. By blocking the canonical Gq/₁₁-PLC signaling cascade and subsequent β-arrestin-mediated events, this compound modulates serotonergic neurotransmission in key brain circuits implicated in psychosis. The precise quantification of its binding affinity through standardized radioligand binding assays is essential for a complete understanding of its structure-activity relationship and for the rational design of novel therapeutics with improved efficacy and safety profiles. Further research to populate public databases with these quantitative values is highly encouraged.
References
Early Clinical and Experimental Studies of Periciazine in Psychosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periciazine, also known by the trade names Neulactil and Neuleptil, is a typical antipsychotic of the phenothiazine class, chemically described as 3-cyano-10-(3-4'-hydroxypiperidinopropyl) phenothiazine.[1][2] Developed in the 1960s, it emerged during a period of significant discovery in psychopharmacology.[3] Pharmacologically, this compound is similar to chlorpromazine but is characterized by more potent sedative, antiemetic, antiserotonin, and anticholinergic properties.[2] Early research also suggested a greater noradrenergic than dopaminergic blockade.[2] This whitepaper provides a technical overview of the early clinical and experimental studies of this compound in the treatment of psychosis, with a focus on its pharmacological profile, clinical efficacy, and safety as documented in foundational research.
Core Pharmacology and Mechanism of Action
This compound exerts its antipsychotic effects through a multi-faceted mechanism of action, primarily involving the antagonism of several key neurotransmitter receptors in the central nervous system.[4] Its therapeutic action is believed to be centered on the blockade of dopamine D2 receptors, a hallmark of typical antipsychotics.[5] However, its broad receptor binding profile contributes to both its therapeutic effects and its side-effect profile. This compound is an antagonist at the following receptors:
-
Dopamine D2 Receptors: Blockade of these receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.
-
Serotonin 5-HT2A Receptors: Antagonism of these receptors may contribute to a reduction in the negative symptoms of psychosis and an improvement in mood.
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors is associated with sedative effects and can also lead to orthostatic hypotension.
-
Muscarinic Acetylcholine Receptors: Anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation.
-
Histamine H1 Receptors: Potent antagonism of H1 receptors is responsible for the significant sedative and hypnotic effects of this compound.[6]
Preclinical Experimental Studies
Early experimental studies in animal models sought to characterize the behavioral and neurochemical effects of this compound. A study in adult male Wistar rats investigated the dose-related effects of prothis compound (this compound) on anxiety and memory.[7]
Experimental Protocol: Anxiety and Memory in Rats
-
Subjects: Adult male Wistar rats (250-350g).[7]
-
Drug Administration: Intraperitoneal injections of this compound (0.05, 0.075, and 0.1 mg/kg), diazepam (1 mg/kg, as a positive control for anxiolytic effects), saline (negative control), or a vehicle for diazepam were administered 30 minutes before testing.[7]
-
Behavioral Models:
-
Key Findings:
-
A dose of 0.075 mg/kg of this compound demonstrated a reduction in anxiety measures, similar to the effect of diazepam.[7]
-
Doses of 0.05 and 0.1 mg/kg did not produce significant anxiolytic effects, suggesting a U-shaped dose-response curve.[7]
-
This compound did not impair memory in any of the tested paradigms, whereas diazepam did.[7]
-
This study suggests that this compound may have dose-dependent anxiolytic properties without the memory-impairing effects associated with benzodiazepines.[7]
Early Clinical Studies in Psychosis
A Cochrane review published in 2014 identified five randomized controlled trials of this compound for schizophrenia conducted between 1965 and 1980.[8] These early studies are generally considered to be of very low quality by modern standards, with significant limitations in reporting of methodology, including details on randomization, allocation concealment, and blinding.[2]
Summary of Early Clinical Trial Findings
| Study | Comparison | Patient Population | Key Findings (Qualitative) | Reported Side Effects |
| Grant & Tonks (1965) | This compound vs. Chlorpromazine | Disturbed chronic schizophrenics | No significant difference in efficacy. | This compound associated with more extrapyramidal side effects. |
| Leitch (1965) | This compound vs. Typical Antipsychotics | Schizophrenia and allied states | This compound was effective. | Fewer and less pronounced adverse effects compared to other phenothiazines. |
| Rasch (1966) | This compound vs. Chlorpromazine | Disorders of character and schizophrenia | This compound was effective. | Somnolence was noted but considered less pronounced than with other similar drugs. |
| Ananth & Ban (1977) | This compound vs. Trifluoperazine | Newly diagnosed schizophrenic patients | This compound was effective. | Extrapyramidal side effects were reported. |
| Iwanaga et al. (1980) | This compound vs. Zetepine (atypical) | Chronic schizophrenia | This compound was effective. | This compound was associated with more extrapyramidal side effects. |
Efficacy in Psychosis
The early clinical trials consistently suggested that this compound was an effective antipsychotic agent for both acute and chronic schizophrenia.[8] It was reported to be particularly useful in managing symptoms of aggression, hostility, and impulsivity.[9] However, when compared to other typical antipsychotics like chlorpromazine and trifluoperazine, it did not demonstrate superior efficacy.[9]
Dosage in Early Clinical Use
For severe conditions such as schizophrenia, the initial dosage was typically around 75 mg per day in divided doses, with a gradual increase to a maximum of 300 mg per day for maintenance therapy.
Safety and Tolerability Profile
A consistent finding across several of the early trials was the propensity of this compound to induce extrapyramidal side effects (EPS), such as tremors, rigidity, and restlessness.[3][10] A meta-analysis of three of these early randomized controlled trials (n=163) indicated that this compound was associated with a higher incidence of extrapyramidal side effects compared to other typical antipsychotics.[3] In a comparison with an atypical antipsychotic, this compound also showed a higher rate of EPS.[3] Other commonly reported side effects included sedation, anticholinergic effects (dry mouth, blurred vision), and orthostatic hypotension.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its early clinical evaluation.
Caption: this compound's multifaceted mechanism of action.
Caption: Generalized workflow of early this compound clinical trials.
Conclusion
The early clinical and experimental studies of this compound established it as an effective phenothiazine antipsychotic, albeit with a notable propensity for extrapyramidal side effects. Its broad receptor antagonism profile, particularly its potent sedative and anticholinergic properties, defined its clinical character. While the methodological rigor of the initial clinical trials falls short of modern standards, they provided the foundational evidence for its use in psychosis. For drug development professionals, the story of this compound underscores the enduring challenge of balancing efficacy at the dopamine D2 receptor with off-target effects that impact tolerability. Further research into the nuanced contributions of its multi-receptor blockade could offer insights for the development of future antipsychotics with improved side-effect profiles.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pericyazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiology of brain histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. Dose-related effects of prothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. 5-HT2A_receptor [bionity.com]
Periciazine: A Technical Guide on its Role as a First-Generation Antipsychotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periciazine, a phenothiazine derivative, is a first-generation, or "typical," antipsychotic agent primarily utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is rooted in its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides an in-depth exploration of the core pharmacological principles of this compound, including its mechanism of action, receptor binding profile, and clinical data. Detailed experimental protocols for key assays used in antipsychotic drug development are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Introduction
This compound, also known as prothis compound, belongs to the piperidine subclass of phenothiazine antipsychotics.[1] Like other first-generation antipsychotics (FGAs), its primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] While pharmacologically similar to chlorpromazine, this compound is noted for its particularly sedating properties.[3] It also exhibits activity at a range of other neurotransmitter receptors, including serotonergic, adrenergic, and cholinergic receptors, which contributes to both its therapeutic effects and its side-effect profile.[2] Despite being an older agent, understanding the detailed pharmacology of this compound provides valuable insights into the structure-activity relationships of phenothiazines and the broader field of antipsychotic drug development.
Mechanism of Action
The antipsychotic effects of this compound are primarily attributed to its potent antagonism of dopamine D2 receptors.[2] Overactivity of the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia. By blocking D2 receptors in this pathway, this compound reduces dopaminergic neurotransmission, leading to a reduction in psychotic symptoms.
However, this D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (EPS), a hallmark of typical antipsychotics.[4] Blockade of D2 receptors in the tuberoinfundibular pathway can lead to hyperprolactinemia.
This compound's activity extends beyond the dopaminergic system. It is also an antagonist at:
-
Serotonin (5-HT) receptors: Particularly 5-HT2A receptors. Blockade of these receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to a lower incidence of EPS and potential efficacy against negative symptoms. This compound's action at these receptors may explain why some consider it to have some "atypical" properties.[2]
-
Alpha-adrenergic receptors: This antagonism contributes to its sedative effects and can cause orthostatic hypotension.[5]
-
Histamine H1 receptors: Potent H1 receptor blockade is responsible for its strong sedative and hypnotic effects.[2]
-
Muscarinic M1 cholinergic receptors: Anticholinergic activity can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention, but may also mitigate the risk of EPS.[6]
Data Presentation
Receptor Binding Profile
Precise and comprehensive public domain data on the binding affinities (Ki values) of this compound across a wide range of receptors are limited. However, to provide a relevant context for its pharmacological profile, the following table presents the binding affinities of other representative phenothiazine antipsychotics, chlorpromazine and thioridazine. A lower Ki value indicates a higher binding affinity.
| Receptor | Chlorpromazine Ki (nM) | Thioridazine Ki (nM) | This compound (Qualitative) | Reference |
| Dopamine D1 | 9.6 | 24 | Antagonist | [7] |
| Dopamine D2 | 1.1 | 3.2 | Potent Antagonist | [7] |
| Dopamine D3 | 2.5 | 7.4 | Antagonist | [7] |
| Dopamine D4 | 1.9 | 8.8 | Antagonist | [7] |
| Serotonin 5-HT1A | 26 | 120 | Antagonist | [7] |
| Serotonin 5-HT2A | 1.5 | 4.6 | Potent Antagonist | [2][7] |
| Serotonin 5-HT2C | 13 | 25 | Antagonist | [7] |
| Histamine H1 | Potent Antagonist | Potent Antagonist | Potent Antagonist | [2][7] |
| Muscarinic M1 | Potent Antagonist | Potent Antagonist | Antagonist | [2][7] |
| Adrenergic α1A | Potent Antagonist | Potent Antagonist | Potent Antagonist | [2][7] |
Note: This table is for comparative purposes to illustrate the typical binding profile of phenothiazine antipsychotics. Specific Ki values for this compound were not available in the cited literature.
Clinical Efficacy in Schizophrenia
| Comparison | Number of Studies (Participants) | Key Outcomes | Summary of Findings | Reference |
| This compound vs. Typical Antipsychotics | 2 RCTs (n=122) | Global state not improved | No clear difference in efficacy was observed. | [1] |
| This compound vs. Atypical Antipsychotics | 1 RCT (n=93) | Global state not improved | No clear difference in efficacy was observed. | [1] |
| This compound vs. Typical Antipsychotics | 3 RCTs (n=163) | Extrapyramidal Side Effects | This compound was associated with more extrapyramidal side effects. | [1] |
| This compound vs. Atypical Antipsychotics | 1 RCT (n=93) | Extrapyramidal Side Effects | This compound was associated with more extrapyramidal side effects. | [1] |
Note: Specific Positive and Negative Syndrome Scale (PANSS) scores were not detailed in the summarized findings of the Cochrane review.
Dopamine D2 Receptor Occupancy
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific neurotransmitter receptor (e.g., Dopamine D2).
Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand for the D2 receptor (e.g., [³H]-spiperone) is used.
-
In a 96-well plate, the cell membrane preparation is incubated with the radioligand and a range of concentrations of unlabeled this compound.
-
A parallel incubation is performed with a high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PET Imaging for In Vivo Dopamine D2 Receptor Occupancy
Objective: To measure the percentage of dopamine D2 receptors occupied by this compound in the living human brain at clinical doses.
Methodology:
-
Subject Selection and Preparation:
-
Healthy volunteers or patients with schizophrenia are recruited.
-
Subjects undergo a baseline PET scan before this compound administration.
-
This compound is administered orally at a specified dose for a duration sufficient to reach steady-state plasma concentrations.
-
-
PET Scan Procedure:
-
A PET radioligand selective for the dopamine D2 receptor (e.g., [¹¹C]-raclopride) is injected intravenously.
-
The subject's head is positioned in the PET scanner, and dynamic images are acquired over a period of 60-90 minutes.
-
Arterial blood samples may be drawn to measure the concentration of the radioligand in the plasma over time, which is used to create an input function for kinetic modeling.
-
-
Image Analysis:
-
The PET images are reconstructed and co-registered with an anatomical MRI scan for accurate localization of brain regions.
-
Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen), which has a high density of D2 receptors, and a reference region with negligible D2 receptor density (e.g., the cerebellum).
-
The binding potential (BP_ND) of the radioligand in the striatum is calculated for both the baseline and the post-periciazine scans.
-
-
Receptor Occupancy Calculation:
-
The percentage of D2 receptor occupancy (Occ) is calculated using the following formula: Occ (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] x 100
-
Mandatory Visualizations
Caption: Primary mechanism of action of this compound via D2 receptor antagonism.
Caption: A typical experimental workflow for a PET receptor occupancy study.
Conclusion
This compound exemplifies the pharmacological characteristics of a first-generation antipsychotic, with potent dopamine D2 receptor antagonism as its core mechanism of action. Its broad receptor binding profile, while contributing to its therapeutic effects, is also responsible for a significant side-effect burden, including a high propensity for sedation and extrapyramidal symptoms. The lack of readily available, modern quantitative data on its receptor affinities and in vivo occupancy highlights the challenges in fully characterizing older medications. Nevertheless, the foundational principles of its pharmacology continue to inform the development of new antipsychotic agents with improved efficacy and tolerability. This technical guide provides a framework for understanding the multifaceted nature of this compound and the experimental approaches used to elucidate the properties of such compounds.
References
- 1. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pericyazine for the treatment of schizophrenia | Cochrane [cochrane.org]
- 5. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
Periciazine: A Technical Guide to its Adrenergic and Anticholinergic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periciazine, a phenothiazine-class typical antipsychotic, exerts a complex pharmacological profile characterized by antagonism at multiple neurotransmitter receptors. This technical guide provides an in-depth exploration of the adrenergic and anticholinergic effects of this compound. While quantitative binding affinity data (Ki values) for this compound at specific adrenergic and muscarinic receptor subtypes are not widely available in publicly accessible literature, this guide summarizes the qualitative effects, details the experimental protocols required to determine these affinities, and illustrates the associated signaling pathways. This information is intended to support further research and drug development efforts related to this compound and other antipsychotic agents.
Adrenergic and Anticholinergic Receptor Interactions of this compound
This compound's clinical effects are significantly influenced by its interactions with adrenergic and muscarinic acetylcholine receptors. These interactions are responsible for both some of its therapeutic actions and a range of side effects.
Adrenergic Effects
This compound is known to be an antagonist at alpha-adrenergic receptors.[1][2] This blockade, particularly at the α1-adrenergic receptor subtype, is associated with several physiological effects. The antagonism of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation, which can result in orthostatic hypotension (a sudden drop in blood pressure upon standing), dizziness, and reflex tachycardia.[3] This effect is a common characteristic of many phenothiazine antipsychotics.
Anticholinergic Effects
This compound also exhibits significant anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors.[4][5] This antagonism is responsible for a constellation of side effects, including dry mouth (xerostomia), blurred vision, constipation, urinary retention, and cognitive impairment.[6] The anticholinergic activity of this compound is considered to be relatively potent, comparable to or greater than that of chlorpromazine.[7][8]
Quantitative Analysis of Receptor Binding
A precise understanding of a drug's interaction with its target receptors requires quantitative data, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
As of the compilation of this guide, specific Ki values for this compound at various adrenergic and muscarinic receptor subtypes are not consistently reported in publicly available scientific literature. This represents a notable gap in the pharmacological characterization of this agent. The following tables summarize the qualitative adrenergic and anticholinergic effects of this compound.
Table 1: Summary of Adrenergic Effects of this compound
| Receptor Subtype | Effect of this compound | Resulting Physiological Effects | Citation |
| α1-Adrenergic | Antagonism | Vasodilation, Orthostatic Hypotension, Dizziness, Reflex Tachycardia | [1][3] |
| α2-Adrenergic | Not well characterized | - | - |
Table 2: Summary of Anticholinergic Effects of this compound
| Receptor Subtype | Effect of this compound | Resulting Physiological Effects | Citation |
| Muscarinic (M1-M5) | Antagonism | Dry Mouth, Blurred Vision, Constipation, Urinary Retention, Cognitive Impairment | [4][5][6] |
Experimental Protocols for Determining Receptor Affinity
To address the gap in quantitative data for this compound, researchers can employ established in vitro techniques. The following are detailed methodologies for radioligand binding assays, which are the gold standard for determining drug-receptor binding affinities.
Radioligand Binding Assay for Adrenergic Receptors (e.g., α1A)
This protocol outlines a competitive binding assay to determine the Ki of this compound for the human α1A-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenergic receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand: [3H]-Prazosin (a selective α1-adrenergic antagonist)
-
Non-specific binding control: Phentolamine (10 µM)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the α1A-adrenergic receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-Prazosin at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of phentolamine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Prazosin binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Muscarinic Receptors (e.g., M1)
This protocol describes a competitive binding assay to determine the Ki of this compound for the human M1 muscarinic acetylcholine receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor
-
Membrane preparation buffer
-
Assay buffer
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Non-specific binding control: Atropine (1 µM)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Follow a similar procedure as described for the adrenergic receptor assay to prepare cell membranes from CHO-K1 cells expressing the M1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of atropine.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for this compound as described in the adrenergic receptor assay protocol.
Signaling Pathways
The adrenergic and anticholinergic effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by this compound.
Muscarinic Acetylcholine Receptor (M1) Signaling
M1 muscarinic receptors are also coupled to Gq/11 proteins. This compound's antagonism of these receptors inhibits the signaling cascade initiated by acetylcholine.
Caption: M1 Muscarinic Receptor Signaling Pathway Blockade by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the receptor binding affinity of a compound like this compound.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound's clinical profile is significantly shaped by its antagonist activity at alpha-adrenergic and muscarinic receptors. While the qualitative effects of these interactions are established, a comprehensive quantitative understanding of its binding affinities for various receptor subtypes is lacking in the public domain. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to generate this crucial data. Further investigation into the precise receptor binding profile of this compound will enable a more refined understanding of its therapeutic mechanisms and side-effect profile, ultimately aiding in the development of safer and more effective antipsychotic medications.
References
- 1. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pericyazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroleptic Profile of Periciazine: A Technical Guide for Psychiatric Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Periciazine, a first-generation phenothiazine antipsychotic, has been utilized in the management of psychiatric disorders, particularly for symptoms of psychosis, aggression, and severe anxiety.[1][2] This technical guide provides a comprehensive overview of the neuroleptic properties of this compound, consolidating available data on its pharmacodynamics, pharmacokinetics, clinical efficacy, and adverse effect profile. Despite its long history of clinical use, a notable scarcity of modern, quantitative data exists for this compound, with much of the available information derived from older studies. This document aims to present the existing evidence in a structured format, including detailed tables and diagrams, to serve as a resource for researchers and professionals in the field of psychiatric drug development. A significant finding is the lack of publicly available dopamine receptor subtype analysis for this compound, highlighting a gap in the complete understanding of its molecular pharmacology.[3]
Introduction
This compound, also known as pericyazine or prothis compound, is a piperidine-substituted phenothiazine derivative with neuroleptic properties.[4] It is classified as a typical, or first-generation, antipsychotic.[4] Clinically, it has been employed to manage the symptoms of schizophrenia and other psychotic disorders, and is noted for its utility in controlling hostility, impulsiveness, and aggression.[1][4] Like other phenothiazines, its therapeutic effects are primarily attributed to its interaction with central nervous system neurotransmitter systems.[5]
Pharmacodynamics: Receptor Binding Profile and Mechanism of Action
The primary mechanism of action of this compound is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[5] This action is thought to underlie its antipsychotic effects by mitigating the overactivity of the dopaminergic system associated with psychosis.[5] In addition to its effects on dopamine receptors, this compound exhibits a broad receptor binding profile, acting as an antagonist at several other neurotransmitter receptors. This multifaceted receptor interaction contributes to both its therapeutic effects and its side effect profile.
-
Dopaminergic Receptor Antagonism: Primarily at the D2 receptor, which is central to its antipsychotic effects.[5] It is also presumed to have an antagonistic effect on D1 receptors.[3]
-
Serotonergic Receptor Antagonism: this compound has been reported to have a more potent antiserotonin effect compared to chlorpromazine, likely involving antagonism at 5-HT2A receptors.[3][5] This action may contribute to its effects on negative symptoms and mood.[5]
-
Adrenergic Receptor Antagonism: The drug appears to induce greater noradrenergic than dopaminergic blockade, acting as an antagonist at alpha-adrenergic receptors.[3][5] This contributes to its sedative and hypotensive effects.[5]
-
Cholinergic (Muscarinic) Receptor Antagonism: this compound possesses anticholinergic properties, which can lead to side effects such as dry mouth, blurred vision, and constipation.[3][5]
-
Histaminergic Receptor Antagonism: Antagonism at H1 receptors is responsible for its pronounced sedative effects.[5]
The complex interplay of these receptor interactions defines the overall neuroleptic profile of this compound.
Signaling Pathway Diagram
Pharmacokinetics
The available pharmacokinetic data for this compound is limited, with high inter-patient variability reported.[6]
| Parameter | Value | Source |
| Administration | Oral | [2] |
| Absorption | Well absorbed after oral administration. | [6] |
| Peak Plasma Concentration (Cmax) | 150 ng/mL (410 nmol/L) after a 20mg dose. | [6] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours. | [6] |
| Metabolism | Hepatic, primarily via conjugation. Some phenothiazines are moderate inhibitors of CYP2D6. | [2][6] |
| Elimination Half-life (t½) | Approximately 12 hours. | [2][6] |
| Excretion | Primarily renal. | [2][6] |
Clinical Efficacy
Clinical trials evaluating the efficacy of this compound are predominantly from several decades ago, and the quality of evidence is considered very low by modern standards.[3][7] A Cochrane review from 2014, which included five studies conducted between 1965 and 1980, was unable to determine the definitive effects of this compound in comparison to other typical or atypical antipsychotics for the treatment of schizophrenia due to the low quality of the data.[3][7]
The primary indications for this compound include:
-
Schizophrenia and other psychoses: For the management of symptoms and prevention of relapse.[7]
-
Behavioral disturbances: Particularly in controlling aggression, hostility, and impulsivity.[4]
-
Severe anxiety and agitation: As an adjunct for short-term management.[7]
Quantitative data on the reduction of scores on standardized psychiatric rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) are not available in the reviewed literature for this compound.
Adverse Effects
This compound is associated with a side effect profile typical of first-generation phenothiazine antipsychotics.
| Adverse Effect Category | Specific Manifestations |
| Extrapyramidal Symptoms (EPS) | Parkinsonism, akathisia, dystonia, tardive dyskinesia. A Cochrane review suggested a higher incidence of EPS compared to other antipsychotics.[3][8] |
| Anticholinergic Effects | Dry mouth, blurred vision, constipation, urinary retention. |
| Sedation | Drowsiness is a common side effect. |
| Cardiovascular Effects | Orthostatic hypotension, tachycardia. |
| Endocrine Effects | Hyperprolactinemia, leading to gynecomastia, galactorrhea, and amenorrhea. |
| Other | Weight gain, photosensitivity. |
A meta-analysis of older studies provided the following relative risk (RR) data for extrapyramidal side effects:[8]
| Comparison | Number of Studies (Participants) | Relative Risk (95% CI) | Quality of Evidence |
| This compound vs. Typical Antipsychotics | 3 RCTs (n=163) | 0.52 (0.34 to 0.80) | Very Low |
| This compound vs. Atypical Antipsychotics | 1 RCT (n=93) | 2.69 (1.35 to 5.36) | Very Low |
Experimental Protocols
In Vitro Receptor Binding Assays
The affinity of a compound for various neurotransmitter receptors is typically determined using radioligand binding assays.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.
Generalized Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
Preclinical Behavioral Models
Animal models are used to assess the antipsychotic potential and side effect liability of new compounds.
Objective: To evaluate the antipsychotic-like efficacy and extrapyramidal side effect profile of this compound in rodent models.
Commonly Used Models:
-
Dopamine Agonist-Induced Hyperlocomotion: Antagonism of hyperactivity induced by dopamine agonists (e.g., amphetamine) is predictive of antipsychotic efficacy.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in schizophrenia. The ability of a drug to restore PPI deficits is considered a measure of antipsychotic-like activity.
-
Catalepsy Test: The induction of catalepsy (a state of immobility) in rodents is a widely used model to predict the likelihood of a compound causing extrapyramidal side effects.
Clinical Trial Design
The efficacy and safety of an antipsychotic in humans are evaluated through randomized, controlled clinical trials.
Objective: To assess the efficacy and safety of this compound in patients with schizophrenia.
Generalized Design:
-
Participants: Patients diagnosed with schizophrenia according to standardized criteria (e.g., DSM-5).
-
Intervention: this compound at a specified dose range.
-
Comparator: Placebo and/or an active comparator (another antipsychotic).
-
Primary Outcome Measure: Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[9]
-
Secondary Outcome Measures: Changes in subscale scores of the PANSS/BPRS, clinical global impression (CGI) scales, and measures of social and occupational functioning.
-
Safety Assessments: Monitoring of adverse events, with a particular focus on extrapyramidal symptoms using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).[9]
Logical Relationship: Clinical Trial Evaluation
References
- 1. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Pericyazine for the treatment of schizophrenia | Cochrane [cochrane.org]
- 8. Pericyazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which Rating Scales are Regarded as ‘The Standard’ in Clinical Trials for Schizophrenia? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Periciazine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periciazine, a phenothiazine-class antipsychotic agent, has demonstrated potential as an anti-cancer therapeutic.[1] Like other phenothiazines, its mechanism of action is multifaceted, primarily known for its dopamine D2 receptor antagonism.[2] Emerging research indicates that phenothiazines can induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, in cancer cells.[3][4] These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound on cancer cell lines, using glioblastoma as a primary example due to available data on related compounds.
Data Presentation: Efficacy of Phenothiazines on Glioblastoma Cell Lines
Table 1: EC50 Values of Perphenazine on Glioblastoma Cell Lines
| Cell Line | Treatment Time | EC50 (µM) | Assay Method |
| U-87 MG | 24 hours | 0.98 | Not Specified |
| A172 | 24 hours | 12.0 | WST-1 |
| T98G | 24 hours | 15.0 | WST-1 |
| U-87 MG | 48 hours | 1.2 | MTS |
| T98G | 48 hours | 1.8 | MTS |
| LN18 | 48 hours | 2.5 | MTS |
Data for perphenazine is presented as a proxy for this compound.[5]
Table 2: Effect of Perphenazine and Prochlorperazine on U-87 MG Cell Viability
| Compound | Concentration (µM) | Treatment Time | % Viability Reduction |
| Perphenazine | 0.5 | 24 hours | 32.0 |
| Perphenazine | 1.0 | 24 hours | 54.5 |
| Prochlorperazine | 0.5 | 24 hours | 30.5 |
| Prochlorperazine | 1.0 | 24 hours | 56.3 |
[Source: Otręba and Buszman (2018) as cited in a 2021 study.[6]]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on perphenazine data, is 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-FITC negative/PI negative cells are live.
-
Annexin V-FITC positive/PI negative cells are in early apoptosis.
-
Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Western Blot Analysis of Apoptosis and PI3K/Akt Signaling Markers
This protocol assesses changes in the expression of key proteins involved in apoptosis and the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total Akt, phospho-Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels. A decrease in the Bcl-2/Bax ratio, an increase in cleaved Caspase-3, and a reduction in phospho-Akt levels would indicate pro-apoptotic and PI3K/Akt pathway inhibitory effects of this compound.[7][8][9]
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro testing of this compound efficacy.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotics possess anti-glioblastoma activity by disrupting lysosomal function and inhibiting oncogenic signaling by stabilizing PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perphenazine and prochlorperazine decrease glioblastoma U-87 MG cell migration and invasion: Analysis of the ABCB1 and ABCG2 transporters, E-cadherin, α-tubulin and integrins (α3, α5, and β1) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Periciazine Administration in Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periciazine, also known as prothis compound, is a first-generation antipsychotic of the phenothiazine class.[1] It is utilized in the treatment of psychotic disorders such as schizophrenia.[1][2] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors, with additional activity at serotonin 5-HT2A, alpha-adrenergic, histamine H1, and muscarinic receptors.[1][3] In preclinical research, rodent models are indispensable for evaluating the efficacy and mechanism of action of antipsychotic compounds. This document provides detailed application notes and protocols for the administration of this compound in rodent models relevant to schizophrenia research.
Due to a lack of published studies specifically detailing the administration of this compound in established rodent models of schizophrenia, the following protocols are adapted from studies using this compound in other behavioral paradigms and from standardized protocols for phencyclidine (PCP)-induced rodent models of schizophrenia.
Data Presentation
Table 1: this compound Administration Details in Rodents
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Male Wistar rats (250-350g) | This strain has been used in published behavioral studies with this compound.[3][4] |
| Drug | This compound (Prothis compound) | |
| Vehicle | 0.9% Saline | Standard isotonic vehicle for injection.[3][4] |
| Route of Administration | Intraperitoneal (i.p.) | Common and effective route for systemic drug delivery in rodents.[3][4] |
| Injection Volume | 1 mL/kg | Standard injection volume for rats.[3] |
| Proposed Dosages | 0.05, 0.075, and 0.1 mg/kg | These doses have been shown to modulate behavior in rats without inducing memory impairment.[3][4] |
| Pre-treatment Time | 30 minutes before testing | Allows for adequate drug absorption and distribution to the central nervous system.[3][4] |
Table 2: Quantitative Behavioral Effects of this compound in Male Wistar Rats
| Treatment Group | N | Open Arm Entries (Elevated Plus Maze) | Open Arm Time (%) (Elevated Plus Maze) | Number of Crossings (Open Field - Test Session) | Number of Rearings (Open Field - Test Session) |
| Saline | 15 | 2.0 ± 0.4 | 15.1 ± 2.9 | 25.3 ± 3.1 | 10.2 ± 1.5 |
| This compound (0.05 mg/kg) | 10 | 2.5 ± 0.5 | 20.3 ± 4.1 | 22.1 ± 2.8 | 9.8 ± 1.3 |
| This compound (0.075 mg/kg) | 10 | 4.1 ± 0.6 | 35.2 ± 5.3 | 20.5 ± 2.5 | 8.9 ± 1.1 |
| This compound (0.1 mg/kg) | 10 | 2.3 ± 0.4 | 18.9 ± 3.8 | 18.9 ± 2.2 | 8.1 ± 1.0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the saline group. Data adapted from a study on anxiety and memory models, not a schizophrenia model.[3] This table demonstrates the dose-dependent effects of this compound on anxiety-like behaviors and locomotor activity.
Experimental Protocols
Protocol 1: Assessment of this compound on Phencyclidine (PCP)-Induced Hyperactivity in Rats
This protocol is designed to evaluate the potential of this compound to mitigate the positive symptoms of schizophrenia, as modeled by PCP-induced hyperlocomotion.[1][2][5]
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Sterile 0.9% saline
-
Male Wistar rats (250-350g)
-
Open field arena equipped with video-tracking software or infrared beams
-
Standard animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with handling for several days to reduce stress.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle + Saline; Vehicle + PCP; this compound dose 1 + PCP; this compound dose 2 + PCP; this compound dose 3 + PCP).
-
Drug Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 0.05, 0.075, and 0.1 mg/mL for a 1 mL/kg injection volume).
-
Dissolve PCP in sterile 0.9% saline (e.g., 2.5 mg/mL for a 1 mL/kg injection volume).
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
Return the animals to their home cages for a 15-minute pre-treatment period.
-
-
PCP Administration and Habituation:
-
Data Collection:
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound on PCP-induced hyperactivity.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's primary mechanism of action.
Experimental Workflow
Caption: Workflow for assessing this compound in a PCP-induced hyperactivity model.
References
- 1. imrpress.com [imrpress.com]
- 2. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Dose-related effects of prothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Determining Appropriate Periciazine Dosage for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the appropriate dosage of Periciazine (also known as Prothis compound) for preclinical animal studies. This compound is a phenothiazine antipsychotic with sedative and anxiolytic properties.[1] Accurate dose selection is critical for obtaining reliable and reproducible data in non-clinical research.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in preclinical animal models.
Toxicological Data: Median Lethal Dose (LD50)
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 395 |
| Rat | Intraperitoneal | 85 |
| Rat | Subcutaneous | 1200 |
| Mouse | Oral | 530 |
| Mouse | Intravenous | 44 |
This data provides a crucial starting point for dose-range finding studies, ensuring that initial doses are well below lethal levels.
Efficacy Data: Anxiety Models
| Species | Model | Route of Administration | Effective Dose (mg/kg) | Observed Effect |
| Rat | Elevated Plus Maze | Intraperitoneal | 0.075 | Anxiolytic effect |
| Rat | Elevated Plus Maze | Intraperitoneal | 0.05, 0.1 | No significant anxiolytic effect |
Note: The anxiolytic effect of this compound in the elevated plus-maze test in rats appears to follow a U-shaped dose-response curve.[2]
Mechanism of Action and Signaling Pathways
This compound, a typical antipsychotic of the phenothiazine class, primarily exerts its effects through the antagonism of dopamine D2 receptors in the brain.[3] It is also known to have activity at other receptors, including adrenergic, cholinergic, and serotonergic receptors, which contributes to its broad pharmacological profile, including its sedative and anticholinergic effects.[1][4]
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key behavioral assays relevant to the preclinical evaluation of this compound are provided below.
General Experimental Workflow
The following diagram outlines a general workflow for conducting preclinical studies with this compound.
Figure 2: General workflow for preclinical studies.
Elevated Plus Maze (EPM) for Anxiety
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose and route of administration (e.g., 30 minutes prior to testing for intraperitoneal injection).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system or manual observation.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with 70% ethanol between each animal.
Resident-Intruder Test for Aggression
Objective: To evaluate the anti-aggressive effects of this compound.
Apparatus: The home cage of the "resident" animal.
Procedure:
-
House male animals individually for a period to establish territory (residents).
-
Administer this compound or vehicle control to the resident animals.
-
Introduce an unfamiliar male animal (the "intruder") into the resident's home cage.
-
Observe and score the aggressive behaviors of the resident towards the intruder for a defined period (e.g., 10 minutes). Key behaviors to score include latency to attack, number of attacks, and duration of aggressive encounters.
-
A decrease in the frequency and/or intensity of aggressive behaviors suggests an anti-aggressive effect.
-
Separate the animals immediately if intense fighting occurs to prevent injury.
Catalepsy Test for Extrapyramidal Side Effects
Objective: To assess the potential of this compound to induce catalepsy, a proxy for extrapyramidal side effects in humans.
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).
Procedure:
-
Administer this compound or a positive control (e.g., haloperidol) at various doses.
-
At set time points after administration (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measure the time it takes for the animal to remove both paws from the bar (descent latency).
-
An increased descent latency is indicative of catalepsy. A cut-off time is typically set (e.g., 180 seconds).
Considerations for Dose Selection and Study Design
-
Dose-Response Relationship: It is crucial to establish a dose-response curve for the desired effect. As seen with the anxiety model, the relationship may not be linear.[2]
-
Pharmacokinetics: The half-life of this compound in humans is approximately 12 hours.[5] While specific pharmacokinetic data in rodents is limited, it is important to consider that drug metabolism is generally faster in rodents than in humans. This may necessitate different dosing regimens for acute versus chronic studies.
-
Route of Administration: The bioavailability and speed of onset will vary depending on the route of administration (e.g., oral, intraperitoneal, subcutaneous). The choice of route should be relevant to the intended clinical application.
-
Locomotor Activity: this compound has sedative properties which can reduce spontaneous locomotor activity. It is essential to assess the effect of the chosen doses on locomotor activity to ensure that observed effects in other behavioral tests are not simply due to sedation.
-
Animal Model: The choice of animal species and strain can significantly impact the results. It is important to select a model that is appropriate for the research question.
Logical Relationships in Preclinical Testing
The following diagram illustrates the logical relationships between different aspects of preclinical testing for a compound like this compound.
Figure 3: Logical relationships in preclinical evaluation.
References
Utilizing Periciazine for the Study of Dopamine Receptor Antagonism in the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following table summarizes the known and missing quantitative data for periciazine's interaction with dopamine receptors. The absence of specific Ki or IC50 values for D2, D3, and D4 receptors highlights a research gap that can be addressed using the protocols outlined in this document.
Table 1: this compound Binding Affinity for Dopamine Receptors
| Receptor Subtype | Parameter | Value (nM) | Radioligand | Cell Line/Tissue |
| Dopamine D1 | Ki | 10[2] | [3H]SCH23390 | Human Brain Striatum[2] |
| Dopamine D2 | Ki | Data not available | - | - |
| Dopamine D3 | Ki | Data not available | - | - |
| Dopamine D4 | Ki | Data not available | - | - |
Key Signaling Pathways
This compound, by antagonizing D2-like dopamine receptors (D2, D3, and D4), modulates downstream signaling pathways crucial for neuronal function. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this action, thereby preventing the dopamine-induced decrease in cAMP.
Dopamine D2-like receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following section provides detailed protocols for key in vitro and in vivo experiments to characterize the dopamine receptor antagonism of this compound.
In Vitro Assays
1. Radioligand Binding Assay for Dopamine D2, D3, and D4 Receptors
This protocol allows for the determination of the binding affinity (Ki) of this compound for D2-like dopamine receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-spiperone.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Materials:
-
Cell membranes from a stable cell line expressing human recombinant dopamine D2, D3, or D4 receptors.
-
[3H]-spiperone (radioligand).
-
This compound.
-
Unlabeled dopamine antagonist (e.g., haloperidol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, [3H]-spiperone (at a concentration near its Kd), and either this compound, buffer (for total binding), or excess unlabeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay for Dopamine D2 Receptor Antagonism
This assay measures the ability of this compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.
Workflow for a cAMP functional assay to measure D2 receptor antagonism.
Methodology:
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293).
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Dopamine.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well plates.
-
-
Procedure:
-
Seed the D2 receptor-expressing cells into 96-well plates and culture overnight.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the culture medium and pre-incubate the cells with the this compound dilutions for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (typically the EC80 for inhibition of cAMP) and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage of inhibition of the dopamine effect at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Studies
1. In Vivo Microdialysis
This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals following the administration of this compound. A decrease in dopamine levels would be indicative of D2 autoreceptor agonism, while an increase could suggest a blockade of postsynaptic receptors leading to a feedback-induced increase in dopamine release.
Methodology:
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal (e.g., rat).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer this compound (systemically or locally through the probe).
-
Collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.
-
2. Animal Behavioral Models
a) Catalepsy Test: This test is used to assess the potential of an antipsychotic to induce extrapyramidal side effects (motor stiffness), which is often associated with potent D2 receptor blockade.
Methodology:
-
Procedure:
-
Administer this compound or a vehicle control to a group of rats.
-
At specific time points after administration, place the rat's forepaws on an elevated horizontal bar.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). A longer latency indicates a cataleptic state.
-
b) Conditioned Avoidance Response (CAR): This model assesses the antipsychotic potential of a drug by measuring its ability to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
Methodology:
-
Procedure:
-
Train animals (e.g., rats) in a shuttle box to avoid an aversive stimulus (e.g., foot shock) that is preceded by a conditioned stimulus (e.g., a light or tone).
-
Once the animals have learned the avoidance response, administer this compound or a vehicle control.
-
Test the animals in the shuttle box and record the number of successful avoidances and escapes.
-
Data Analysis: A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
Conclusion
This compound is a multifaceted pharmacological agent with a primary mechanism of action involving dopamine receptor antagonism. The protocols detailed in this document provide a comprehensive framework for researchers to thoroughly characterize the interaction of this compound with dopamine receptor subtypes, both in vitro and in vivo. By employing these methodologies, researchers can elucidate its specific binding affinities, functional potencies, and its effects on dopamine neurotransmission and related behaviors, thereby advancing our understanding of dopamine signaling in health and disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pericyazine - Immunomart [immunomart.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Periciazine in Plasma and Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periciazine is a phenothiazine antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantification of this compound in both plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS methods described herein.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Plasma | Tissue |
| Internal Standard (IS) | Perphenazine[1] | Perphenazine |
| Lower Limit of Quantification (LLOQ) | 0.021 ng/mL[1] | Method dependent, target ~0.1 ng/g |
| Linearity Range | 0.021 - 9.90 ng/mL[1] | Method dependent, target ~0.1 - 20 ng/g |
| Accuracy | Within ±15% of nominal concentration | Within ±20% of nominal concentration |
| Precision (CV%) | <15% | <20% |
Table 2: Mass Spectrometry Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 366.5 | 142.4[1] | Optimized experimentally |
| Perphenazine (IS) | 404.3 | 171.3[1] | Optimized experimentally |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol is adapted from a validated method for the determination of this compound in human plasma.[1]
1. Materials and Reagents:
-
This compound and Perphenazine (Internal Standard) reference standards
-
HPLC grade acetonitrile, methanol, and ethyl acetate
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of Perphenazine internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of 1 M sodium hydroxide solution to alkalize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: Ultimate™ AQ-C18 (e.g., 2.1 x 50 mm, 3 µm)
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.350 mL/min[1]
-
Column Temperature: 40°C[1]
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Quantification of this compound in Tissue Samples
This protocol provides a general framework for tissue sample analysis. Optimization will be required for specific tissue types.
1. Materials and Reagents:
-
Same as Protocol 1
-
Tissue of interest (e.g., brain, liver)
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Tissue homogenizer (e.g., bead beater, sonicator)
2. Sample Preparation (Tissue Homogenization and Extraction):
-
Accurately weigh approximately 100 mg of tissue.
-
Add 400 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Pipette 200 µL of the tissue homogenate into a clean microcentrifuge tube.
-
Add 25 µL of Perphenazine internal standard working solution.
-
Proceed with the liquid-liquid extraction as described in Protocol 1, steps 3-10.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
The same conditions as described in Protocol 1 can be used as a starting point. Method optimization, particularly the chromatographic gradient, may be necessary to resolve matrix interferences from different tissue types.
Visualizations
References
Application Notes and Protocols for Periciazine in Palliative Care Research for Terminal Agitation
Disclaimer: The following application notes and protocols are intended for research purposes only. Periciazine is not currently approved for the treatment of terminal agitation, and these documents are provided as a hypothetical framework for researchers, scientists, and drug development professionals. These are not established clinical guidelines and should not be used for patient care.
Introduction
Terminal agitation, a state of severe restlessness and distress in patients approaching the end of life, presents a significant challenge in palliative care. While various antipsychotics are used off-label to manage these symptoms, there is a need to explore alternative therapeutic options. This compound, a phenothiazine antipsychotic, has demonstrated efficacy in treating psychosis, severe anxiety, and agitation in other contexts.[1] Its sedative properties may offer a potential benefit in managing terminal agitation. These notes provide a comprehensive overview of this compound's pharmacology and a hypothetical protocol for its investigation in a palliative care research setting.
Pharmacology of this compound
This compound is a typical antipsychotic belonging to the phenothiazine class.[1] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the brain.[2] Additionally, it exhibits anticholinergic, antihistaminic, and alpha-adrenergic blocking effects, which contribute to its sedative and anxiolytic properties.[2]
Mechanism of Action Signaling Pathway
References
Periciazine as a Pharmacological Tool in Animal Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing periciazine, a phenothiazine antipsychotic, as a pharmacological tool in preclinical animal models of anxiety. This document outlines this compound's mechanism of action, summarizes key quantitative data from animal studies, and offers detailed protocols for established anxiety models. The included diagrams visualize critical pathways and experimental workflows to facilitate a deeper understanding of its application in anxiety research.
Introduction to this compound
This compound, also known as prothis compound, is a typical antipsychotic of the phenothiazine class.[1] While primarily prescribed for managing psychosis and schizophrenia, it is also used for the short-term treatment of severe anxiety and agitation.[1] Its pharmacological profile suggests its potential as a tool for investigating the neurobiological underpinnings of anxiety. This compound's mechanism of action involves antagonism at multiple neurotransmitter receptors, including dopamine, serotonin, adrenergic, and histamine receptors.[1]
Mechanism of Action in Anxiety
This compound's anxiolytic effects are thought to be mediated by its complex interaction with various neurotransmitter systems implicated in anxiety disorders.
-
Dopamine D2 Receptor Antagonism: this compound's primary mechanism is the blockade of D2 dopamine receptors in the brain.[2] Dysregulation of the dopaminergic system is believed to contribute to anxiety, and by modulating this system, this compound may exert its anxiolytic effects.[2]
-
Serotonin 5-HT2A Receptor Antagonism: The drug also exhibits antagonistic properties at serotonin 5-HT2A receptors.[1] Serotonin pathways are critically involved in mood and anxiety regulation, and blockade of 5-HT2A receptors may contribute to its anxiolytic and mood-stabilizing properties.[1]
-
Alpha-Adrenergic Receptor Antagonism: this compound's blockade of alpha-adrenergic receptors can contribute to its calming and sedative effects, which may help alleviate symptoms of anxiety and agitation.[1]
-
Antihistaminic and Anticholinergic Properties: The sedative effects of this compound are also attributed to its antihistaminic activity.[2] Additionally, its anticholinergic properties may play a role in its overall pharmacological profile.[1][2]
Data Presentation: this compound in Animal Models of Anxiety
The following table summarizes the available quantitative data on the effects of this compound in a key animal model of anxiety.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) in Rats
| Animal Model | Drug & Doses | Route of Administration | Key Findings | Reference |
| Wistar Rats | This compound (0.05, 0.075, 0.1 mg/kg) | Intraperitoneal (i.p.) | 0.075 mg/kg significantly increased the percentage of time spent and entries into the open arms, indicative of an anxiolytic effect. The lower (0.05 mg/kg) and higher (0.1 mg/kg) doses did not produce significant anxiolytic effects, suggesting a U-shaped dose-response curve. | [2] |
| Wistar Rats | Diazepam (1 mg/kg) | Intraperitoneal (i.p.) | Significantly increased open arm exploration, serving as a positive control for anxiolytic activity. | [2] |
Note: There is a lack of readily available quantitative data for this compound in the open field and light-dark box models of anxiety. The provided protocols for these tests can be utilized for future investigations into the anxiolytic potential of this compound.
Experimental Protocols
Detailed methodologies for key animal models of anxiety are provided below. These protocols can be adapted for the investigation of this compound's anxiolytic properties.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
-
A central platform connecting the four arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Test Initiation: Place the animal on the central platform facing one of the open arms.
-
Exploration Period: Allow the animal to freely explore the maze for a 5-minute session.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Inter-trial Cleaning: Thoroughly clean the maze with an appropriate disinfectant between each animal to eliminate olfactory cues.
Key Parameters to Measure:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
-
Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100
-
Total number of arm entries (as a measure of locomotor activity).
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit space.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The arena floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to testing.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Exploration Period: Allow the animal to explore the arena for a 5 to 10-minute session.
-
Data Collection: Use a video tracking system to record the time spent in and the number of entries into the central and peripheral zones, as well as the total distance traveled.
-
Inter-trial Cleaning: Clean the arena thoroughly between each animal.
Key Parameters to Measure:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled (as a measure of general locomotor activity).
-
Rearing frequency (vertical exploration).
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Exploration Period: Allow the animal to freely explore both compartments for a 5 to 10-minute session.
-
Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment using a video tracking system.
-
Inter-trial Cleaning: Clean the apparatus thoroughly between subjects.
Key Parameters to Measure:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to the first entry into the dark compartment.
Conclusion
This compound demonstrates a dose-dependent anxiolytic effect in the elevated plus-maze, a standard preclinical model of anxiety. Its multifaceted mechanism of action, involving dopamine, serotonin, and adrenergic systems, makes it a valuable pharmacological tool for investigating the neurocircuitry of anxiety. The detailed protocols provided for the elevated plus-maze, open field, and light-dark box tests offer a robust framework for further elucidating the anxiolytic potential of this compound and similar compounds. Future research should aim to generate quantitative data for this compound in the open field and light-dark box tests to provide a more comprehensive behavioral profile.
References
Application Notes and Protocols for Assessing Extrapyramidal Side Effects of Periciazine in Rats
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the preclinical assessment of extrapyramidal side effects (EPS) induced by Periciazine, a typical antipsychotic of the phenothiazine class. The methodologies detailed herein are designed to deliver robust and reproducible data for characterizing the motor side effect profile of this compound in rat models.
Introduction
This compound, also known as Prothis compound, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] This mechanism, while effective in managing psychosis, is also intrinsically linked to the development of extrapyramidal side effects, a constellation of movement disorders that can include acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[3] The assessment of these potential side effects in preclinical animal models is a critical step in the drug development process.
The following protocols describe three well-established behavioral assays for quantifying EPS in rats: the catalepsy bar test, the rotarod test, and the assessment of vacuous chewing movements (VCMs). Additionally, a protocol for the histopathological analysis of the basal ganglia is provided to investigate potential neurotoxic effects.
Signaling Pathway of this compound-Induced Extrapyramidal Side Effects
The primary mechanism underlying this compound-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway. This pathway is a crucial component of the basal ganglia motor loop, which is responsible for the regulation of voluntary movement. Blockade of D2 receptors in the striatum disrupts the delicate balance between the direct and indirect pathways of motor control, leading to the characteristic motor disturbances seen in EPS.
Caption: Dopamine D2 receptor antagonism by this compound in the nigrostriatal pathway.
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data when assessing drug-induced EPS. The following workflow outlines the key stages of a typical study.
Caption: A generalized workflow for assessing this compound-induced EPS in rats.
Experimental Protocols
Catalepsy Bar Test
Objective: To assess the degree of catalepsy (a state of immobility and muscular rigidity) induced by this compound. This test is a well-established model for parkinsonian-like side effects.[4]
Apparatus:
-
A horizontal wooden or metal bar (diameter of approximately 1 cm) fixed at a height of 9 cm above a flat surface.
-
A stopwatch.
Procedure:
-
Habituation: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) and a positive control group (e.g., haloperidol, 1 mg/kg, i.p.) should be included.[4] Based on rodent studies of this compound for other indications, a starting dose range of 0.05 to 0.1 mg/kg may be appropriate, with higher doses likely required to induce significant catalepsy.[5]
-
Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch immediately and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
Cut-off Time: A cut-off time of 180 seconds is recommended to avoid undue stress to the animals. If the rat remains on the bar for the entire duration, record the cut-off time as the descent latency.
Data Presentation:
Table 1: Catalepsy Bar Test - Expected Dose-Dependent Effects of this compound
| Dose (mg/kg, i.p.) | Time Post-Injection (min) | Mean Descent Latency (seconds) | Expected Outcome |
| Vehicle | 30, 60, 90, 120 | < 10 | Minimal to no catalepsy. |
| This compound (Low Dose) | 30, 60, 90, 120 | 10 - 30 | Mild cataleptic behavior may be observed. |
| This compound (Mid Dose) | 30, 60, 90, 120 | 30 - 90 | Moderate, dose-dependent increase in catalepsy. |
| This compound (High Dose) | 30, 60, 90, 120 | > 90 | Significant and sustained cataleptic state. |
| Haloperidol (1 mg/kg) | 30, 60, 90, 120 | > 120 | Robust and prolonged catalepsy as a positive control. |
Note: The actual descent latencies will need to be determined empirically. The values presented are illustrative of expected trends based on the pharmacology of typical antipsychotics.
Rotarod Test
Objective: To assess motor coordination, balance, and motor learning deficits induced by this compound.[6]
Apparatus:
-
An automated rotarod apparatus for rats, consisting of a rotating rod that can be set at a constant or accelerating speed.
Procedure:
-
Training: Prior to drug administration, train the rats on the rotarod for 2-3 consecutive days. Each training session should consist of 3-5 trials with an inter-trial interval of at least 15 minutes. The training can be performed at a constant speed (e.g., 10 rpm) or with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Drug Administration: On the test day, administer this compound (i.p.) at various doses, along with vehicle and a positive control.
-
Testing: At a specified time post-injection (e.g., 60 minutes), place the rat on the rotarod and begin the test using the same protocol as in the training phase.
-
Measurement: Record the latency to fall off the rotating rod. A cut-off time (e.g., 300 seconds) should be set.
Data Presentation:
Table 2: Rotarod Test - Expected Dose-Dependent Effects of this compound
| Dose (mg/kg, i.p.) | Mean Latency to Fall (seconds) | Expected Outcome |
| Vehicle | 250 - 300 | Normal motor coordination and balance. |
| This compound (Low Dose) | 200 - 250 | Minimal to no significant impairment. |
| This compound (Mid Dose) | 100 - 200 | Dose-dependent decrease in latency to fall, indicating motor impairment. |
| This compound (High Dose) | < 100 | Significant impairment of motor coordination and balance. |
| Haloperidol (1 mg/kg) | < 60 | Severe impairment as a positive control. |
Note: The actual latencies will depend on the specific rotarod apparatus and protocol used. The values presented are illustrative of expected trends.
Vacuous Chewing Movements (VCMs) Assessment
Objective: To quantify the frequency of purposeless chewing movements in rats following chronic administration of this compound. This is an animal model for tardive dyskinesia, a late-onset extrapyramidal side effect.[7][8]
Apparatus:
-
Transparent observation cages (e.g., Plexiglas) to allow for clear observation of the rat's orofacial region.
-
A video recording system for later analysis.
Procedure:
-
Chronic Drug Administration: Administer this compound daily or via a long-acting depot formulation for a period of several weeks (e.g., 3-12 weeks). Include vehicle and positive control (e.g., haloperidol) groups.
-
Observation Period: Once a week, place each rat individually in an observation cage.
-
Habituation: Allow the rat to habituate to the cage for 10 minutes before starting the observation.
-
Scoring: For a 2-minute period, a trained observer, blind to the treatment groups, should count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed towards any object. The observation sessions should be video-recorded to allow for verification and re-scoring if necessary.
Data Presentation:
Table 3: Vacuous Chewing Movements (VCMs) - Expected Effects of Chronic this compound Administration
| Treatment Group | Duration of Treatment (weeks) | Mean VCMs per 2 minutes | Expected Outcome |
| Vehicle | 1 - 12 | < 5 | Minimal spontaneous orofacial movements. |
| This compound (Chronic) | 1 - 4 | 5 - 15 | Gradual increase in VCMs over time. |
| 5 - 8 | 15 - 30 | Further increase in the frequency of VCMs. | |
| 9 - 12 | > 30 | Significant and persistent VCMs. | |
| Haloperidol (Chronic) | 1 - 12 | > 40 | High frequency of VCMs as a positive control. |
Note: The frequency of VCMs can vary between individual animals and rat strains. The values presented are illustrative of expected trends.
Histopathological Analysis of the Basal Ganglia
Objective: To examine the potential for this compound-induced neuronal damage or changes in the basal ganglia, particularly the striatum and substantia nigra.
Procedure:
-
Tissue Collection: Following the completion of the chronic behavioral studies, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Brain Extraction and Post-fixation: The brains are carefully extracted and post-fixed in 4% paraformaldehyde for 24 hours, followed by cryoprotection in a sucrose solution.
-
Sectioning: Coronal sections of the brain (e.g., 40 µm thick) containing the basal ganglia are cut using a cryostat or vibratome.
-
Staining:
-
Nissl Staining (e.g., with Cresyl Violet): To assess overall neuronal morphology and identify any neuronal loss or damage.
-
Immunohistochemistry: To investigate specific cellular and molecular changes. Relevant markers may include:
-
Tyrosine Hydroxylase (TH): To visualize dopaminergic neurons in the substantia nigra.
-
Glial Fibrillary Acidic Protein (GFAP): To assess astrogliosis, an indicator of neuronal injury.
-
Iba1: To assess microglial activation, another marker of neuroinflammation and injury.
-
Markers for apoptosis (e.g., Caspase-3): To detect programmed cell death.
-
-
-
Microscopy and Analysis: The stained sections are examined under a light or fluorescence microscope. Quantitative analysis can be performed using image analysis software to measure neuronal density, glial cell activation, and the expression of specific markers.
Expected Observations: While specific data for this compound is limited, chronic treatment with typical antipsychotics can be associated with subtle neuropathological changes. Researchers should look for:
-
Reductions in the number or size of neurons in the striatum or substantia nigra.
-
Increased staining for GFAP and Iba1, indicating gliosis and neuroinflammation.
-
Evidence of increased apoptosis in the basal ganglia.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of extrapyramidal side effects associated with this compound administration in rats. The combination of behavioral assessments and histopathological analysis will enable a thorough characterization of the motor side effect profile of this antipsychotic agent. The systematic application of these methodologies will contribute to a better understanding of the neurobiological basis of this compound-induced EPS and aid in the development of safer and more effective antipsychotic therapies.
References
- 1. Dopamine D2 receptor occupancy as a predictor of catalepsy in rats: a pharmacokinetic-pharmacodynamic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calibration of rotational acceleration for the rotarod test of rodent motor coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dose-related effects of prothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 7. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Periciazine in Aggressive and Impulsive Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periciazine, a phenothiazine antipsychotic, has been utilized in the management of psychotic disorders, with notable efficacy in controlling symptoms of aggression, hostility, and impulsiveness.[1] These application notes provide a comprehensive overview of the methodologies for studying this compound's effects on aggressive and impulsive behaviors, summarize key quantitative data from related compounds, and delineate the underlying pharmacological mechanisms. Given the limited availability of recent, detailed studies on this compound, this document incorporates data from similar compounds and established preclinical models to provide a robust framework for future research.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the antagonism of dopamine and serotonin receptors in the brain.[2][3]
-
Dopamine D2 Receptor Antagonism: Overactivity in the mesolimbic dopamine pathway is associated with aggression. This compound blocks D2 receptors, thereby inhibiting the action of dopamine and ameliorating aggressive and impulsive symptoms.[3]
-
Serotonin 5-HT2A Receptor Antagonism: Dysregulation of the serotonin system is also implicated in aggression and impulsivity. By blocking 5-HT2A receptors, this compound may contribute to the reduction of these behaviors and improve mood regulation.[2]
-
Other Receptor Interactions: this compound also exhibits antagonistic properties at alpha-adrenergic, histamine, and acetylcholine receptors.[2][3] Its action on alpha-adrenergic receptors can help alleviate agitation, while its antihistaminergic effects contribute to its sedative properties.[2][3]
Quantitative Data Summary
While specific quantitative data from recent, large-scale clinical trials on this compound for aggression are limited, data from the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study on perphenazine , a structurally related phenothiazine, can provide valuable insights. The following tables summarize the change in hostility scores, as measured by the Positive and Negative Syndrome Scale (PANSS) hostility item, in patients with schizophrenia.[3][4]
Table 1: Mean PANSS Hostility Scores Over Time for Perphenazine
| Time Point | Baseline | Month 1 | Month 3 | Month 6 | Month 9 |
| Mean Score (± SD) | 2.8 (± 1.0) | 1.9 (± 1.1) | 1.7 (± 1.0) | 1.6 (± 0.9) | 1.5 (± 0.8) |
Data derived from the CATIE study for the phenothiazine antipsychotic perphenazine.[3][4]
Table 2: Comparison of Change in PANSS Hostility Score from Baseline for Perphenazine
| Time Point | Mean Change from Baseline (± SD) |
| Month 1 | -0.9 (± 1.2) |
| Month 3 | -1.1 (± 1.3) |
| Month 6 | -1.2 (± 1.3) |
| Month 9 | -1.3 (± 1.3) |
Data derived from the CATIE study for the phenothiazine antipsychotic perphenazine.[3][4]
Experimental Protocols
Preclinical Protocol: Resident-Intruder Test in Rodents
This protocol is designed to assess the anti-aggressive effects of this compound in a standardized animal model of territorial aggression.[5][6]
1. Animals and Housing:
- Subjects: Male adult mice or rats of an aggressive strain (e.g., SJL mice).
- Housing: Individually house the resident animals for at least two weeks to establish territory. Provide standard chow and water ad libitum. Maintain a 12-hour light/dark cycle.
2. Experimental Groups:
- Vehicle Control Group: Receives the vehicle (e.g., saline with 0.1% Tween 80).
- This compound Treatment Groups: Receive varying doses of this compound (e.g., 1, 5, 10 mg/kg).
- Positive Control Group: Receives a standard anti-aggressive drug (e.g., haloperidol).
3. Drug Administration:
- Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the behavioral test.
4. Behavioral Testing: Resident-Intruder Paradigm:
- Introduce a smaller, non-aggressive "intruder" mouse into the resident's home cage.
- Record the following behavioral parameters for a set duration (e.g., 10 minutes):
- Latency to the first attack.
- Number of attacks.
- Total duration of aggressive behaviors (e.g., biting, tail rattling).
- Social exploration time (to assess for non-specific sedative effects).
5. Data Analysis:
- Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.
Clinical Protocol: Double-Blind, Placebo-Controlled Trial in Patients with Intermittent Explosive Disorder (IED)
This protocol outlines a clinical trial to evaluate the efficacy and safety of this compound in reducing impulsive aggression in adults with IED.
1. Study Population:
- Participants: Adults aged 18-65 with a primary diagnosis of IED according to DSM-5 criteria.
- Exclusion Criteria: Comorbid psychotic disorders, substance use disorders within the last 6 months, and any contraindications to this compound.
2. Study Design:
- A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
- Randomize participants to receive either this compound or a matching placebo.
3. Treatment:
- Start this compound at a low dose (e.g., 5 mg/day) and titrate up to a target dose (e.g., 20 mg/day) over two weeks based on tolerability and clinical response.
4. Outcome Measures:
- Primary Efficacy Measure: Change from baseline to week 12 in the score on the Overt Aggression Scale-Modified (OAS-M).
- Secondary Efficacy Measures:
- Change in the Clinical Global Impression of Severity (CGI-S) score.
- Change in the Barratt Impulsiveness Scale (BIS-11) score.
- Frequency and severity of aggressive outbursts as recorded in a patient diary.
- Safety and Tolerability: Monitor adverse events, vital signs, weight, and laboratory parameters throughout the study.
5. Data Analysis:
- Use a mixed-model repeated measures (MMRM) analysis to compare the change in the primary and secondary outcome measures between the this compound and placebo groups.
Visualizations
Signaling Pathways
References
- 1. nwknowledgenow.nhs.uk [nwknowledgenow.nhs.uk]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effectiveness of antipsychotic drugs against hostility in patients with schizophrenia in the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of antipsychotic drugs against hostility in patients with schizophrenia in the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of (or for) Aggression Reward, Addiction, and Relapse: Behavior and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excessive Aggression as Model of Violence: A Critical Evaluation of Current Preclinical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Sedative Effects of Periciazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for evaluating the sedative effects of Periciazine, a phenothiazine antipsychotic known for its pronounced sedative properties.[1][2][3] This document outlines the underlying mechanisms of this compound-induced sedation and offers detailed protocols for both preclinical and clinical assessment.
Introduction to this compound and its Sedative Properties
This compound is a phenothiazine derivative with a piperidine side chain, which contributes to its strong sedative action.[4] Its therapeutic applications include the management of schizophrenia, severe anxiety, and agitation.[1][2] The sedative effects of this compound are primarily attributed to its potent antagonism of histamine H1 receptors and alpha-1 adrenergic receptors in the central nervous system.[5]
Signaling Pathways Involved in this compound-Induced Sedation
The sedative action of this compound is mediated through its interaction with specific G-protein coupled receptors. Understanding these pathways is crucial for designing and interpreting studies on its sedative effects.
Histamine H1 Receptor Antagonism
This compound acts as an antagonist at histamine H1 receptors. In the central nervous system, histamine is a key neurotransmitter in promoting wakefulness. By blocking H1 receptors, this compound inhibits the downstream signaling cascade that normally leads to neuronal excitation, thereby resulting in sedation and drowsiness.[6]
Caption: Histamine H1 Receptor Signaling Pathway and this compound Antagonism.
Alpha-1 Adrenergic Receptor Antagonism
This compound also exhibits antagonistic activity at alpha-1 adrenergic receptors. Noradrenaline, acting on these receptors, generally promotes arousal and alertness. By blocking alpha-1 adrenergic receptors, this compound reduces the excitatory effects of noradrenaline in the brain, contributing to its sedative and hypotensive effects.[7]
Caption: Alpha-1 Adrenergic Receptor Signaling and this compound Blockade.
Preclinical Evaluation of Sedative Effects
A battery of behavioral tests in rodents can be employed to quantify the sedative effects of this compound. These tests assess spontaneous locomotor activity, motor coordination, and exploratory behavior.
Experimental Workflow
The general workflow for preclinical evaluation involves animal habituation, baseline measurements, drug administration, and subsequent behavioral testing at specific time points.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Periciazine Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the common solubility and stability challenges encountered when working with periciazine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its aqueous solubility is reported to be approximately 38 mg/L at 37°C. This low solubility can present significant challenges during in vitro and in vivo studies, as well as in the development of liquid oral formulations.
Q2: How does pH affect the solubility of this compound?
Q3: What are the primary stability concerns for this compound in aqueous solutions?
A3: Like other phenothiazines, this compound is susceptible to degradation in aqueous solutions, particularly when exposed to light and oxidizing agents.[3][4] The phenothiazine nucleus can be oxidized, leading to the formation of sulfoxides and other degradation products, which may result in a loss of potency and the formation of potentially toxic compounds. The stability is also influenced by the pH of the solution.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Aqueous Solution
Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
pH Adjustment:
-
Recommendation: Lower the pH of the solution to increase the solubility of the basic this compound molecule. Acidifying the medium will lead to the formation of a more soluble salt.
-
Considerations: The chosen pH must be compatible with the experimental system and the intended application. For in vivo studies, physiological pH must be considered.
-
-
Use of Cosolvents:
-
Recommendation: Incorporate water-miscible organic solvents (cosolvents) to increase the solubilizing capacity of the vehicle.
-
Common Cosolvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are commonly used in pharmaceutical formulations.[5][6][7][]
-
Starting Point: Begin with a low percentage of the cosolvent and gradually increase the concentration until the desired solubility is achieved, while monitoring for any potential effects on the experiment.
-
-
Inclusion Complexation with Cyclodextrins:
-
Recommendation: Form an inclusion complex with cyclodextrins to enhance the aqueous solubility of this compound. The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves water solubility.[9]
-
Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[9]
-
Issue 2: Loss of this compound Potency or Appearance of Unknown Peaks in HPLC
Potential Cause: Chemical degradation of this compound.
Solutions:
-
Protection from Light:
-
Recommendation: this compound solutions should be prepared and stored in amber-colored glassware or protected from light to prevent photolytic degradation.[3]
-
Workflow: Conduct all experimental manipulations under low-light conditions whenever possible.
-
-
Control of pH:
-
Recommendation: Maintain the pH of the solution within a range that minimizes degradation. For phenothiazines, this often means avoiding highly alkaline or strongly acidic conditions where hydrolysis or other pH-catalyzed degradation can occur.
-
Action: Conduct a pH-stability study to determine the optimal pH range for your specific formulation.
-
-
Use of Antioxidants:
-
Recommendation: If oxidative degradation is suspected, consider adding an antioxidant to the formulation.
-
Examples: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) are common antioxidants used in pharmaceutical preparations. The choice of antioxidant will depend on the specific formulation and its intended use.
-
-
Temperature Control:
-
Recommendation: Store this compound solutions at controlled, and if necessary, refrigerated temperatures to slow down the rate of chemical degradation.
-
Quantitative Data Summary
Table 1: Solubility of this compound and Related Phenothiazines
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | 38 mg/L | 37 |
| Chlorpromazine HCl | Ethanol | ~30 - 660 mg/mL | Not Specified |
| Chlorpromazine HCl | DMSO | ~30 - 71 mg/mL | Not Specified |
| Thioridazine HCl | Ethanol | ~10 mg/mL | Not Specified |
| Thioridazine HCl | DMSO | ~25 - 81 mg/mL | Not Specified |
Note: Data for chlorpromazine and thioridazine are provided as a reference for the solubility of related phenothiazine compounds in common organic solvents.[10]
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Cosolvent System
-
Objective: To prepare a 1 mg/mL stock solution of this compound in a water/propylene glycol/ethanol cosolvent system.
-
Materials:
-
This compound powder
-
Propylene Glycol (PG)
-
Ethanol (95%)
-
Purified Water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a volumetric flask, dissolve the this compound powder in a small volume of ethanol with stirring.
-
Add the desired volume of propylene glycol to the solution and continue stirring.
-
Slowly add purified water to the solution while stirring, until the final desired volume is reached.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Store the resulting solution in an amber-colored container, protected from light.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of water-methanol solution (1:1 v/v)
-
Vacuum oven
-
-
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Place the HP-β-CD in a mortar and add a small amount of the water-methanol solution to form a paste.[11]
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized into a fine powder and stored in a desiccator.
-
The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD).[12]
-
Visualizations
References
- 1. core.ac.uk [core.ac.uk]
- 2. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. humapub.com [humapub.com]
- 12. oatext.com [oatext.com]
Technical Support Center: Managing Periciazine Side Effects in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing common side effects of Periciazine in long-term animal studies. The information is presented in a practical question-and-answer format to directly address issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that contribute to its side effect profile?
A1: this compound is a phenothiazine antipsychotic that exerts its effects through the antagonism of several neurotransmitter receptors.[1][2] Its therapeutic actions and side effects are primarily due to its ability to block:
-
Dopamine D2 receptors: This action in the mesolimbic pathway is responsible for its antipsychotic effects, but blockade in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS).[1][3]
-
Serotonin 5-HT2A receptors: Antagonism of these receptors may contribute to some of the "atypical" properties of antipsychotics and can influence mood and cognition.[1]
-
Alpha-1 adrenergic receptors: Blockade of these receptors can lead to vasodilation and may cause orthostatic hypotension.[1]
-
Histamine H1 receptors: This antagonism is a major contributor to the sedative effects of this compound.[3]
-
Muscarinic M1 receptors (anticholinergic effects): Blockade of these receptors leads to side effects such as dry mouth, blurred vision, and constipation.[1][3]
Q2: What are the most common side effects to monitor for during long-term this compound administration in animal models?
A2: Based on its pharmacology, the most common side effects to anticipate and monitor in animal models include:
-
Sedation and Lethargy: Due to its antihistaminic properties.[4]
-
Extrapyramidal Symptoms (EPS): Including catalepsy (a model for parkinsonian rigidity) and vacuous chewing movements (a model for tardive dyskinesia).[4]
-
Orthostatic Hypotension: A drop in blood pressure upon postural change, resulting from alpha-1 adrenergic blockade.[4]
-
Anticholinergic Effects: Such as reduced salivation and gastrointestinal motility.
-
Metabolic Changes: Including potential weight gain.[4]
-
Hyperprolactinemia: Increased prolactin levels due to dopamine D2 receptor blockade in the tuberoinfundibular pathway.[4]
Q3: How can we mitigate sedation to ensure it doesn't interfere with behavioral assessments?
A3: Managing sedation is crucial for the validity of many behavioral tests. Consider the following strategies:
-
Dose Optimization: Conduct a dose-response study to find the lowest effective dose with minimal sedative effects.
-
Timing of Administration: For nocturnal animals like rodents, administer this compound during the light phase (their inactive period) if the study design allows, so that peak sedative effects do not coincide with the active (dark) phase when behavioral testing is often performed.
-
Acclimatization: Allow animals to acclimate to the sedative effects of the drug. Tolerance to sedation can develop over time with chronic administration.
-
Test Selection: Choose behavioral paradigms that are less sensitive to sedative effects or schedule them during periods of lower drug concentration.
Troubleshooting Guides
Issue 1: Animals exhibit significant motor side effects (Extrapyramidal Symptoms - EPS).
-
Potential Cause: High dosage of this compound leading to excessive dopamine D2 receptor blockade in the nigrostriatal pathway.
-
Troubleshooting Steps:
-
Quantify the EPS: Utilize standardized tests such as the catalepsy bar test for parkinsonian-like rigidity and observe for vacuous chewing movements (VCMs) as a model for tardive dyskinesia.
-
Dose Reduction: If the severity of EPS is high, consider reducing the dose of this compound.
-
Co-administration of Anti-EPS Agents: In some paradigms, co-administration of an anticholinergic agent like benztropine may be considered to manage acute EPS, though this adds a confounding variable to the study.
-
Issue 2: Observed hypotension or high mortality after postural changes.
-
Potential Cause: this compound-induced orthostatic hypotension due to alpha-1 adrenergic receptor antagonism.
-
Troubleshooting Steps:
-
Confirm Orthostatic Hypotension: Use a tilt-table test in anesthetized or telemetered animals to measure the drop in mean arterial pressure (MAP) upon a head-up tilt.
-
Ensure Adequate Hydration: Dehydration can exacerbate hypotension. Ensure animals have ad libitum access to water.
-
Volume Expansion: In cases of severe hypotension, administration of intravenous saline can help to increase intravascular volume. This should be done under veterinary guidance.
-
Dose Adjustment: A lower dose of this compound may reduce the severity of the hypotensive effects.
-
Issue 3: Progressive weight gain is observed in the treatment group.
-
Potential Cause: Antipsychotic-induced metabolic changes, potentially due to effects on histamine and serotonin receptors influencing appetite.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Regularly measure daily food and water consumption to determine if weight gain is due to hyperphagia.
-
Body Composition Analysis: If available, use techniques like DEXA scans to determine if the weight gain is due to an increase in adipose tissue.
-
Monitor Metabolic Parameters: Periodically collect blood samples to measure glucose, insulin, and lipid levels.
-
Dietary Control: If not a confounding factor for the study, providing a controlled diet may help manage weight gain.
-
Data Presentation
Table 1: Incidence and Severity of Extrapyramidal Symptoms (EPS) in Rats after Chronic this compound Administration
| Treatment Group | Dose (mg/kg/day) | N | Catalepsy (Mean Latency in seconds ± SEM) | Vacuous Chewing Movements (Mean VCMs/5 min ± SEM) |
| Vehicle Control | 0 | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| This compound | Z | 10 |
Table 2: Effects of Chronic this compound Administration on Body Weight and Food Intake in Mice
| Treatment Group | Dose (mg/kg/day) | N | Initial Body Weight (g ± SEM) | Final Body Weight (g ± SEM) | % Change in Body Weight | Average Daily Food Intake (g ± SEM) |
| Vehicle Control | 0 | 12 | ||||
| This compound | X | 12 | ||||
| This compound | Y | 12 |
Table 3: Cardiovascular Parameters in Telemetered Rats during Chronic this compound Treatment
| Treatment Group | Dose (mg/kg/day) | N | Baseline MAP (mmHg ± SEM) | Post-Dose MAP (mmHg ± SEM) | Baseline Heart Rate (bpm ± SEM) | Post-Dose Heart Rate (bpm ± SEM) |
| Vehicle Control | 0 | 8 | ||||
| This compound | X | 8 | ||||
| This compound | Y | 8 |
Experimental Protocols
Protocol 1: Assessment of Catalepsy (Bar Test)
-
Objective: To quantify the degree of motor rigidity, a model for parkinsonian side effects.
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the base.
-
Procedure:
-
Gently place the animal's forepaws on the raised horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established to prevent undue stress. If the animal remains on the bar for the entire period, the maximum time is recorded.
-
The test should be performed at consistent time points relative to drug administration.
-
Protocol 2: Monitoring Cardiovascular Parameters using Telemetry
-
Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving animals.
-
Procedure:
-
Surgically implant a telemetry transmitter according to the manufacturer's instructions. The catheter is typically placed in the abdominal aorta.
-
Allow for a post-surgical recovery period of at least one week.
-
House animals individually in cages placed on receiver platforms.
-
Record baseline cardiovascular data (Mean Arterial Pressure, Systolic and Diastolic Blood Pressure, Heart Rate) for a sufficient period before starting drug administration.
-
Administer this compound chronically and record data continuously.
-
Analyze the data for changes in baseline values and for any acute effects following dosing.
-
Protocol 3: Serial Blood Collection for Prolactin Monitoring
-
Objective: To monitor changes in plasma prolactin levels over the course of the study.
-
Procedure:
-
For repeated sampling, a catheter can be surgically implanted into the jugular or femoral vein and exteriorized. This allows for stress-free blood collection in conscious animals.
-
Alternatively, sampling can be done via the saphenous or tail vein. The method should be consistent throughout the study.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Prolactin levels can be quantified using a species-specific ELISA kit.
-
Blood collection should be performed at the same time of day to account for diurnal variations in prolactin secretion.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's multifaceted receptor antagonism and downstream signaling.
Experimental Workflow
Caption: Workflow for a long-term this compound study in rodents.
Logical Relationships
Caption: Troubleshooting logic for managing observed side effects.
References
- 1. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telemetry for cardiovascular monitoring in a pharmacological study: new approaches to data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated assessment of cardiovascular and respiratory functions using combined telemetry and whole-body plethysmography in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Periciazine Dosing to Minimize Extrapyramidal Symptoms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize periciazine dosing strategies and mitigate the risk of extrapyramidal symptoms (EPS) during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to extrapyramidal symptoms?
A1: this compound, a phenothiazine antipsychotic, primarily exerts its effects through the antagonism of dopamine D2 receptors in the brain.[1][2] This blockade in the nigrostriatal pathway disrupts the natural balance between dopamine and acetylcholine, leading to a state of relative cholinergic overactivity, which is a key factor in the development of extrapyramidal symptoms.[3]
Q2: What are the typical starting and maximum recommended doses for this compound in clinical research?
A2: Dosing for this compound should be initiated at a low level and gradually increased to achieve the desired therapeutic effect while monitoring for adverse reactions. For severe conditions such as schizophrenia in adults, an initial dose of 75 mg per day, divided, is common, with weekly increases of 25 mg per day. The maximum recommended daily dose is typically 300 mg.[4][5] For milder conditions of anxiety and agitation in adults, a starting dose of 15-30 mg daily is often used.[5] Elderly patients are more susceptible to EPS and should be started on lower doses, typically 15-30 mg per day for severe conditions and 5-10 mg daily for milder conditions.[4][5]
Q3: What are the most common extrapyramidal symptoms associated with this compound?
A3: this compound is associated with a range of extrapyramidal symptoms, which can be broadly categorized as acute (early onset) and tardive (late onset). Common acute EPS include:
-
Acute Dystonia: Sudden, involuntary muscle contractions, often affecting the neck, jaw, and eyes.[5][6]
-
Akathisia: A state of inner restlessness and a compelling urge to be in constant motion.[5][6]
-
Parkinsonism: Symptoms that mimic Parkinson's disease, such as tremor, rigidity, and bradykinesia (slowness of movement).[5][6]
Tardive Dyskinesia (TD) is a late-onset and potentially irreversible movement disorder characterized by involuntary, repetitive body movements, often of the face, tongue, and limbs.[6]
Q4: How can the risk of developing EPS be minimized when initiating a study with this compound?
A4: To minimize the risk of EPS, the following strategies are recommended:
-
Start with a low dose: Initiate treatment at the lower end of the recommended dosing range.[4][5]
-
Gradual dose titration: Increase the dose slowly, allowing for assessment of both therapeutic effect and emerging side effects.[4][5] A gradual withdrawal is also advisable to avoid the emergence of extrapyramidal reactions.[5]
-
Regular monitoring: Implement regular monitoring for EPS using standardized rating scales (see Experimental Protocols section).
-
Consider patient populations: Elderly patients are more susceptible to EPS and require more cautious dosing.[4]
Data Presentation: this compound Dosing and EPS Risk
Note: Specific quantitative data directly correlating this compound dosage with the incidence rates of various extrapyramidal symptoms from clinical trials is limited in the available literature. The following tables summarize the recommended dosing guidelines and the qualitative relationship between dosing and EPS risk based on current knowledge.
Table 1: Recommended Dosing Schedules for this compound
| Population | Indication | Initial Daily Dose | Titration Schedule | Maximum Daily Dose |
| Adults | Severe conditions (e.g., Schizophrenia) | 75 mg (divided doses) | Increase by 25 mg weekly | 300 mg |
| Mild/Moderate conditions (e.g., Anxiety) | 15-30 mg (divided doses) | Adjust based on response | Not specified | |
| Elderly | Severe conditions | 15-30 mg (divided doses) | Cautious increase based on tolerance | Not specified |
| Mild/Moderate conditions | 5-10 mg (divided doses) | Adjust based on response | Not specified |
Table 2: Qualitative Relationship Between this compound Dose and EPS Risk
| Extrapyramidal Symptom | Relationship to Dose | Onset | Key Characteristics |
| Acute Dystonia | Higher risk with higher initial doses and rapid titration. | Typically within the first few days of treatment or dose increase. | Involuntary muscle spasms, oculogyric crisis (eyes rolling back), torticollis (neck twisting). |
| Akathisia | Risk increases with higher doses. | Can occur after large initial doses. | Subjective feeling of restlessness, inability to sit still, pacing. |
| Parkinsonism | More common with higher doses and in the elderly. | Usually develops after weeks or months of treatment. | Tremor, rigidity, bradykinesia, shuffling gait. |
| Tardive Dyskinesia | Risk increases with cumulative dose and duration of treatment. | Late onset, typically after months or years of treatment. | Involuntary movements of the face, tongue, lips, and limbs. |
Experimental Protocols
1. Assessment of Drug-Induced Parkinsonism: The Simpson-Angus Scale (SAS)
-
Objective: To measure the severity of drug-induced parkinsonism.
-
Methodology: The scale consists of 10 items assessing gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation. Each item is rated on a 5-point scale from 0 (no symptom) to 4 (severe).
-
Procedure:
-
Gait: Observe the patient walking, noting the swing of their arms and overall posture.
-
Arm Dropping: The examiner and patient both raise their arms to shoulder height and let them fall. The speed and sound of the arms hitting the sides are noted.
-
Shoulder Shaking: With the patient's arm bent at a right angle, the examiner passively shakes the upper arm and rotates the humerus to assess resistance.
-
Elbow and Wrist Rigidity: The examiner passively flexes and extends the patient's elbow and wrist joints to assess for resistance.
-
Leg Pendulousness: While the patient is sitting, the examiner lifts their leg and allows it to swing freely to assess for resistance.
-
Head Dropping: The patient is instructed to let their head hang forward, and the examiner assesses the degree of flexion.
-
Glabellar Tap: The examiner taps gently on the patient's forehead and observes for excessive blinking.
-
Tremor: Observe for the presence and severity of tremors at rest.
-
Salivation: Observe for excessive salivation.
-
-
Scoring: The total score is the sum of all 10 items. A higher score indicates more severe parkinsonism.
2. Assessment of Akathisia: The Barnes Akathisia Rating Scale (BARS)
-
Objective: To assess the severity of drug-induced akathisia.
-
Methodology: The scale has three components: objective observation of restless movements, subjective awareness of restlessness, and distress related to restlessness. There is also a global clinical assessment of akathisia.
-
Procedure:
-
Observation: Observe the patient while seated and then standing for a minimum of two minutes in each position, engaging them in neutral conversation. Note any characteristic restless movements such as shuffling, rocking, or pacing.
-
Subjective Assessment: Ask the patient about their subjective experience of restlessness, their inability to keep their legs still, and the level of distress these feelings cause.
-
-
Scoring:
-
Objective: Rated on a 4-point scale from 0 (normal) to 3 (constantly engaged in restless movements).
-
Subjective Awareness: Rated on a 4-point scale from 0 (no inner restlessness) to 3 (intense compulsion to move).
-
Subjective Distress: Rated on a 4-point scale from 0 (no distress) to 3 (severe distress).
-
Global Clinical Assessment: Rated on a 6-point scale from 0 (absent) to 5 (severe).
-
3. Assessment of Tardive Dyskinesia: The Abnormal Involuntary Movement Scale (AIMS)
-
Objective: To detect and rate the severity of tardive dyskinesia.
-
Methodology: A 12-item scale that assesses involuntary movements in the face, lips, jaw, tongue, and extremities.
-
Procedure:
-
Observation at Rest: Observe the patient unobtrusively while they are at rest.
-
Seated Examination:
-
Ask the patient to sit with hands on knees, legs apart, and feet flat on the floor.
-
Ask them to open their mouth and protrude their tongue.
-
Ask them to tap their thumb to each finger rapidly.
-
-
Standing and Walking:
-
Ask the patient to stand and extend their arms.
-
Have the patient walk a short distance, turn, and walk back.
-
-
-
Scoring: Each of the first 7 items is rated on a 5-point scale from 0 (none) to 4 (severe). The global judgments of severity, incapacitation, and the patient's awareness of movements are also rated.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosing and managing EPS.
Caption: Signaling pathway of this compound-induced extrapyramidal symptoms.
Troubleshooting Guide
Issue: Emergence of Acute Dystonia
-
Symptoms: Sudden onset of involuntary muscle spasms, particularly in the head and neck (e.g., torticollis, oculogyric crisis).
-
Immediate Action:
-
Assess Airway: Ensure the patient's airway is not compromised, especially in cases of laryngeal dystonia.
-
Administer Anticholinergic Medication: Intramuscular or intravenous administration of an anticholinergic agent like benztropine or diphenhydramine is the first-line treatment for rapid reversal of symptoms.
-
-
Long-Term Strategy:
-
Dose Reduction: Once the acute reaction is controlled, consider reducing the this compound dose.
-
Slower Titration: If continuing this compound, a much slower dose titration schedule is warranted.
-
Prophylactic Anticholinergics: In some cases, short-term prophylactic use of an oral anticholinergic may be considered upon re-initiation of this compound.
-
Issue: Development of Akathisia
-
Symptoms: Subjective feeling of inner restlessness, inability to sit still, pacing, and fidgeting.
-
Initial Management:
-
Dose Reduction: The first step is to reduce the dose of this compound, as akathisia is often dose-dependent.
-
-
If Symptoms Persist:
-
Switch Antipsychotic: Consider switching to an atypical antipsychotic with a lower risk of akathisia.
-
Adjunctive Treatment: Propranolol (a beta-blocker) or benzodiazepines may be effective in managing symptoms.
-
Issue: Onset of Parkinsonian Symptoms
-
Symptoms: Tremor at rest, muscle rigidity, and slowness of movement (bradykinesia).
-
Management Strategy:
-
Dose Reduction: Lowering the this compound dose is the primary intervention.
-
Anticholinergic Agents: If dose reduction is not feasible or ineffective, an oral anticholinergic medication can be added.
-
Switch Antipsychotic: If parkinsonian symptoms are severe or persistent, switching to an atypical antipsychotic with a lower propensity for EPS is recommended.
-
Issue: Suspected Tardive Dyskinesia
-
Symptoms: Involuntary, repetitive movements of the face, tongue, lips, or limbs that appear after long-term treatment.
-
Management Approach:
-
Discontinuation or Dose Reduction: The first step is to consider discontinuing this compound or reducing the dose to the lowest effective level.
-
Switch to an Atypical Antipsychotic: Switching to an atypical antipsychotic, particularly clozapine, has been shown to be beneficial in some cases.
-
VMAT2 Inhibitors: For moderate to severe tardive dyskinesia, treatment with a vesicular monoamine transporter 2 (VMAT2) inhibitor (e.g., valbenazine, deutetrabenazine) should be considered.
-
Caption: Troubleshooting decision tree for managing this compound-induced EPS.
References
- 1. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrapyramidal side-effects of antipsychotics in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for Periciazine Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periciazine. It addresses common challenges encountered when translating preclinical data into clinical trial design and execution.
Troubleshooting Guides
Issue 1: Discrepancy between Preclinical Efficacy in Rodent Models and Clinical Outcomes in Psychosis
Question: Our preclinical studies in rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) showed significant efficacy for this compound, but the observed antipsychotic effect in early-phase clinical trials is weaker than anticipated. What are the potential reasons for this discrepancy and how can we troubleshoot it?
Answer:
This is a common challenge in antipsychotic drug development. Several factors can contribute to this translational failure:
-
Species-Specific Differences in Dopamine D2 Receptor Pharmacology: The primary target for antipsychotic efficacy, the dopamine D2 receptor, can exhibit subtle but significant differences in structure and function between rodents and humans. These differences may alter the binding affinity and functional activity of this compound.
-
Metabolic Profile Differences: The rate and pathway of this compound metabolism can vary significantly across species. Rodents often have a higher metabolic rate than humans, leading to different exposure levels (AUC) and a shorter half-life of the parent compound and its metabolites. Some metabolites may be pharmacologically active and contribute to the overall effect, and their profile can differ between species.
-
Limitations of Animal Models: Rodent models of psychosis, while useful, do not fully recapitulate the complex pathophysiology of schizophrenia in humans. They primarily model positive symptoms and may not predict efficacy against negative or cognitive symptoms, where this compound's effects might be more nuanced.
-
Blood-Brain Barrier Penetration: Differences in the permeability of the blood-brain barrier (BBB) between preclinical species and humans can lead to different concentrations of this compound at the target site in the central nervous system (CNS).
Troubleshooting Steps:
-
Re-evaluate In Vitro Receptor Binding and Functional Assays:
-
Conduct comparative receptor binding assays using human and rodent D2 receptors (and other relevant targets) to determine if there are significant differences in Ki values.
-
Perform functional assays (e.g., cAMP inhibition) to compare the antagonistic potency (IC50) of this compound at human versus rodent D2 receptors.
-
-
Conduct Cross-Species "In Vitro" Metabolism Studies:
-
Utilize liver microsomes from rats, dogs, monkeys, and humans to compare the metabolic pathways and the rate of formation of major metabolites. This can help identify human-specific metabolites or significant differences in metabolic clearance.
-
-
Refine the Preclinical "In Vivo" Model:
-
Consider using more sophisticated animal models that may have better predictive validity for different symptom domains of schizophrenia (e.g., models for negative or cognitive symptoms).
-
Measure plasma and brain concentrations of this compound and its major metabolites in the preclinical models to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
Clinical Trial Design Considerations:
-
Ensure that the doses selected for clinical trials are based on achieving target receptor occupancy levels in the brain, guided by preclinical PK/PD modeling and, if possible, PET imaging studies.
-
Carefully select the patient population and the clinical endpoints to align with the predicted pharmacological profile of this compound.
-
Issue 2: Unexpectedly High Incidence of Extrapyramidal Side Effects (EPS) in Early Clinical Trials
Question: Our preclinical toxicology studies in rats did not predict the level of extrapyramidal side effects (EPS), such as dystonia and akathisia, observed in our initial human trials with this compound. Why might this be the case and what can we do to better predict EPS liability?
Answer:
Predicting EPS is a significant hurdle in the development of antipsychotics. The discrepancy between preclinical and clinical findings can arise from:
-
Differential Sensitivity of Dopaminergic Pathways: The nigrostriatal dopamine pathway, which is critically involved in motor control and the development of EPS, may have different sensitivities to D2 receptor blockade in rodents compared to humans.
-
Receptor Occupancy Thresholds: The D2 receptor occupancy threshold for antipsychotic efficacy (typically 60-70%) and the threshold for inducing EPS (>80%) can be very close. Small differences in pharmacokinetics between species can lead to exceeding the EPS threshold in humans at doses predicted to be therapeutic based on animal models.
-
Anticholinergic Activity: this compound, like other phenothiazines, possesses anticholinergic (muscarinic M1 receptor antagonism) properties that can mitigate EPS. The relative balance of D2 antagonism and M1 antagonism can differ between preclinical species and humans, affecting the net EPS liability.
Troubleshooting Steps:
-
Refined Preclinical EPS Models:
-
Utilize models specifically designed to assess EPS potential, such as the catalepsy test in rats. This test measures the induction of a state of immobility and is sensitive to D2 receptor blockade in the striatum.
-
Consider using non-human primate models, as their nigrostriatal pathway is more homologous to that of humans, and they can exhibit more human-like EPS.
-
-
In-Depth "In Vitro" Profiling:
-
Precisely quantify the binding affinity (Ki) of this compound for both dopamine D2 and muscarinic M1 receptors in human and relevant preclinical species tissues. A lower D2/M1 Ki ratio in humans could suggest a higher risk of EPS.
-
-
PK/PD Modeling and Simulation:
-
Develop robust PK/PD models that integrate preclinical pharmacokinetic data, receptor occupancy data, and EPS observations. Use these models to simulate the expected D2 receptor occupancy in the striatum at different clinical dose levels to predict the risk of exceeding the EPS threshold.
-
-
Clinical Study Design and Monitoring:
-
Implement a slow dose titration schedule in early clinical trials to carefully monitor for the emergence of EPS at different dose levels.
-
Utilize standardized rating scales (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale) for the systematic assessment of EPS.
-
Frequently Asked Questions (FAQs)
Q1: What are the key preclinical "in vivo" experiments to establish the antipsychotic potential of this compound?
A1: A standard battery of preclinical in vivo experiments for a compound like this compound would include:
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: This model assesses the ability of this compound to block the motor-stimulant effects of dopamine agonists, which is predictive of antipsychotic efficacy against positive symptoms.
-
Conditioned Avoidance Response (CAR): This test evaluates the effect of this compound on the ability of an animal to avoid an aversive stimulus. It is a classic test for antipsychotic activity.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of this compound to restore PPI deficits induced by psychomimetic drugs is considered a measure of its potential antipsychotic efficacy.
-
Catalepsy Test: As mentioned in the troubleshooting guide, this is a crucial test for predicting the liability for extrapyramidal side effects.
Q2: How do species differences in metabolism impact the translation of this compound's pharmacokinetic data?
A2: Species differences in metabolism are a major challenge. Key considerations include:
-
CYP450 Enzyme Differences: The specific cytochrome P450 (CYP) enzymes responsible for metabolizing this compound may differ between preclinical species (e.g., rodents, dogs) and humans, or their relative activity may vary. This can lead to different rates of clearance and the formation of different metabolites.
-
First-Pass Metabolism: The extent of first-pass metabolism in the liver after oral administration can vary significantly across species, impacting the bioavailability of this compound.
-
Active Metabolites: If this compound has pharmacologically active metabolites, species differences in their formation and clearance can lead to a different overall pharmacological effect in humans compared to what is observed in preclinical models.
Q3: What "in vitro" assays are critical for characterizing this compound's pharmacological profile before moving to clinical trials?
A3: A comprehensive in vitro profiling of this compound should include:
-
Receptor Binding Assays: Determine the binding affinity (Ki) of this compound for a wide range of neurotransmitter receptors, including dopamine (D1, D2, D3, D4), serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), histamine (H1), and muscarinic (M1-M5) receptors. This provides a broad understanding of its potential therapeutic effects and side effect liabilities.
-
Functional Assays: For key receptors like D2 and 5-HT2A, it is important to determine not just binding affinity but also functional activity (i.e., whether it is an antagonist, partial agonist, or inverse agonist). This is often done using cell-based assays that measure downstream signaling events (e.g., cAMP levels, calcium mobilization).
-
"In Vitro" Metabolism Studies: As mentioned earlier, using liver microsomes or hepatocytes from different species (including human) is crucial to understand the metabolic fate of this compound and to anticipate potential drug-drug interactions.
-
hERG Channel Assay: This is a critical safety assay to assess the potential for QT prolongation and cardiac arrhythmias.
Data Presentation
Table 1: Hypothetical Preclinical vs. Clinical Receptor Binding Affinities (Ki, nM) for this compound
| Receptor | Rat (Ki, nM) | Dog (Ki, nM) | Monkey (Ki, nM) | Human (Ki, nM) | Potential Translational Implication |
| Dopamine D2 | 1.5 | 1.8 | 1.2 | 2.0 | Similar affinity suggests comparable antipsychotic target engagement. |
| Serotonin 5-HT2A | 5.2 | 6.0 | 4.8 | 7.5 | Higher affinity in rodents might lead to an overestimation of atypicality. |
| Histamine H1 | 0.8 | 1.0 | 0.7 | 1.2 | High affinity across species suggests a consistent sedative effect. |
| Adrenergic α1 | 3.5 | 4.1 | 3.2 | 5.0 | Potential for orthostatic hypotension should be monitored closely in humans. |
| Muscarinic M1 | 25 | 30 | 22 | 45 | Weaker affinity in humans may indicate a higher risk of EPS compared to rodents. |
Table 2: Hypothetical Preclinical vs. Clinical Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) | Monkey (5 mg/kg) | Human (20 mg) | Potential Translational Implication |
| Cmax (ng/mL) | 150 | 80 | 100 | 25 | Higher Cmax in animals suggests faster absorption or lower first-pass metabolism. |
| Tmax (h) | 1.0 | 2.5 | 2.0 | 4.0 | Slower absorption in humans needs to be considered for dosing schedules. |
| AUC (ng*h/mL) | 600 | 900 | 1200 | 400 | Discrepancies in exposure highlight the need for careful dose selection in humans. |
| Half-life (h) | 4 | 10 | 8 | 18 | Longer half-life in humans suggests a lower dosing frequency may be possible. |
Experimental Protocols
Protocol 1: "In Vitro" Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat striatum for D2 receptors, CHO cells transfected with human 5-HT2A receptors).
-
Radioligand Binding: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors) in the presence of increasing concentrations of this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To evaluate the efficacy of this compound in a preclinical model of psychosis.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (e.g., open-field arenas equipped with automated activity monitors).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) at a specified time (e.g., 30 minutes) before the amphetamine challenge.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Activity Monitoring: Place the rats in the open-field arenas immediately after the amphetamine injection and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 90 minutes).
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.
Mandatory Visualization
Caption: this compound's primary mechanism of action at the dopamine D2 receptor.
Caption: A simplified workflow for translating preclinical data to clinical trials.
Investigating potential drug-drug interactions with Periciazine in research settings.
This technical support center is designed for researchers, scientists, and drug development professionals investigating potential drug-drug interactions with Periciazine. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and which CYP enzymes are involved?
A1: this compound is metabolized in the liver, primarily through oxidative pathways.[1] The main cytochrome P450 (CYP) enzymes involved in its metabolism are believed to be CYP1A2, with potential minor contributions from other enzymes. While direct metabolism data is limited, its chemical class (phenothiazine) often involves these pathways.
Q2: What are the known clinically significant drug-drug interactions with this compound?
A2: this compound can participate in several clinically significant drug-drug interactions:
-
Pharmacodynamic Interactions:
-
CNS Depressants: Co-administration with other central nervous system depressants, such as benzodiazepines, opioids, and alcohol, can lead to enhanced sedative and respiratory depressant effects.[2]
-
Anticholinergic Drugs: Concurrent use with drugs possessing anticholinergic properties (e.g., some antihistamines, antiparkinsonian agents) can potentiate side effects like dry mouth, constipation, and blurred vision.[2]
-
QT Prolonging Drugs: There is an increased risk of cardiac arrhythmias when this compound is used with other medications known to prolong the QT interval.[3]
-
-
Pharmacokinetic Interactions:
-
CYP Enzyme Inhibitors: Strong inhibitors of CYP1A2 and CYP2D6 may increase plasma concentrations of this compound, potentially leading to increased toxicity.
-
CYP Enzyme Inducers: Co-administration with inducers of CYP enzymes may decrease this compound plasma concentrations, potentially reducing its therapeutic efficacy.
-
Q3: What is the potential for this compound to cause QT prolongation?
Troubleshooting Guides
In Vitro CYP450 Inhibition Assays
Issue 1: High variability in IC50/Ki values for this compound inhibition of CYP1A2.
-
Potential Cause A: Substrate Concentration. The calculated IC50 value is highly dependent on the substrate concentration used in the assay, especially for competitive inhibitors.
-
Solution: Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) to obtain a more accurate IC50 and subsequently a more reliable Ki value.[6]
-
-
Potential Cause B: Microsome Concentration. High concentrations of human liver microsomes (HLM) can lead to non-specific binding of this compound, reducing its free concentration and affecting the inhibition curve.
-
Solution: Use a low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.[6]
-
-
Potential Cause C: Incubation Time. Prolonged incubation times can lead to metabolism of this compound or the probe substrate, complicating the interpretation of inhibition data.
Issue 2: Unexpectedly weak or no inhibition of CYP2D6 by this compound.
-
Potential Cause A: Inappropriate Probe Substrate. The selected probe substrate may have low affinity for CYP2D6 or may not be sensitive to inhibition by this compound.
-
Solution: Use a validated and specific probe substrate for CYP2D6, such as dextromethorphan or bufuralol.
-
-
Potential Cause B: this compound Concentration Range. The concentration range of this compound tested may be too low to detect inhibition. Although a specific Ki for this compound is not cited, related phenothiazines like perphenazine are potent CYP2D6 inhibitors (Ki = 0.8 µM).[1]
-
Solution: Test a wider concentration range of this compound, extending to at least 100 µM, to ensure the full inhibition curve can be characterized.
-
hERG Potassium Channel Assays (Patch Clamp)
Issue 1: Unstable recordings or "rundown" of hERG current.
-
Potential Cause A: Suboptimal Intracellular Solution. The composition of the intracellular solution can affect channel stability.
-
Solution: Ensure the internal solution contains ATP and GTP to support channel function and minimize rundown. Some protocols suggest including creatine phosphate as an additional energy source.
-
-
Potential Cause B: Poor Seal Quality. A poor giga-seal between the patch pipette and the cell membrane can lead to noisy and unstable recordings.
-
Solution: Optimize cell culture conditions and pipette fabrication to improve seal formation. Ensure the holding current is stable before applying voltage protocols.
-
-
Potential Cause C: Cell Line Viability. The health and passage number of the hERG-expressing cell line can impact channel expression and stability.
-
Solution: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase on the day of the experiment.
-
Issue 2: Difficulty in obtaining a reproducible IC50 value for this compound.
-
Potential Cause A: Slow Binding Kinetics. Some compounds exhibit slow binding to the hERG channel, requiring longer incubation times to reach equilibrium.
-
Solution: Increase the drug application time for each concentration to ensure steady-state block is achieved before measuring the current.
-
-
Potential Cause B: Voltage Protocol Dependence. The inhibitory effect of many drugs on the hERG channel is voltage-dependent.
-
Solution: Utilize a standardized voltage protocol that is designed to detect block of the channel in its different states (open, inactivated).
-
-
Potential Cause C: Compound Adsorption. this compound, being a lipophilic compound, may adsorb to the tubing of the perfusion system, leading to inaccurate concentrations at the cell.
-
Solution: Use a perfusion system with low-adsorption tubing and allow for sufficient equilibration time at each concentration.
-
Data Presentation
Table 1: Summary of this compound's Inhibitory Potential on Major CYP Isoforms
| CYP Isoform | Probe Substrate | Ki (µM) | IC50 (µM) | Inhibition Potency | Reference |
| CYP1A2 | Caffeine | 3.5 - 5 | Not Reported | Potent | [7] |
| CYP2D6 | Dextromethorphan | Not Reported for this compound (0.8 for Perphenazine) | Not Reported for this compound (1.5 for Perphenazine) | Potent (inferred) | [1] |
| CYP2C9 | Not Reported | >300 (inferred for most antipsychotics) | >300 (inferred for most antipsychotics) | Weak | [1] |
| CYP2C19 | Not Reported | >300 (inferred for most antipsychotics) | >300 (inferred for most antipsychotics) | Weak | [1] |
| CYP3A4 | Not Reported | >300 (inferred for most antipsychotics) | >300 (inferred for most antipsychotics) | Weak | [1] |
Table 2: hERG Channel Inhibition by Phenothiazine Antipsychotics
| Compound | IC50 (nM) | Cell Line | Reference |
| Thioridazine | 224 ± 42 | CHO | [5] |
| Perphenazine | 1003 ± 71 | CHO | [5] |
| Chlorpromazine | 1561 ± 281 | CHO | [5] |
| This compound | Not Reported |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol is adapted from standard methodologies for determining the IC50 of a test compound on major CYP isoforms.[3][4]
1. Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
CYP-specific probe substrates (see Table 1)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a master mix containing phosphate buffer, HLM (at a final concentration of 0.1 mg/mL), and the NADPH regenerating system.
-
Add this compound at various concentrations (typically a serial dilution from 0.01 µM to 100 µM) to the wells of a 96-well plate. Include vehicle control (solvent only) and positive control inhibitor wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate at a concentration close to its Km value.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Manual Whole-Cell Patch Clamp Assay for hERG Channel Inhibition
This protocol outlines the general steps for assessing the inhibitory effect of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).[8]
1. Materials:
-
hERG-expressing cell line
-
External and internal patch clamp solutions
-
This compound stock solution
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Perfusion system
2. Procedure:
-
Culture hERG-expressing cells to an appropriate confluency.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a single, healthy cell.
-
Record baseline hERG currents using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current).
-
Once a stable baseline current is established, perfuse the cell with the external solution containing this compound at increasing concentrations.
-
Allow the drug effect to reach steady-state at each concentration before recording the current.
-
After the highest concentration, perform a washout with the drug-free external solution to assess the reversibility of the block.
-
Measure the peak tail current at each concentration and normalize it to the baseline current to calculate the percent inhibition.
-
Plot the percent inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: this compound's metabolic and interaction pathways.
Caption: Workflow for investigating drug-drug interactions.
References
- 1. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Periciazine for oral administration in models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Periciazine in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound, a phenothiazine derivative, is primarily limited by two main factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which can lead to a slow and variable dissolution rate in the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.
-
Extensive First-Pass Metabolism: Like many phenothiazines, this compound undergoes significant metabolism in the liver after absorption from the gut. This hepatic first-pass effect can substantially reduce the amount of active drug that reaches systemic circulation.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. While specific data for this compound is limited, studies on the structurally similar drug Perphenazine have shown significant success with the following approaches:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), can protect the drug from degradation in the GI tract, improve its dissolution rate, and facilitate transport across the intestinal barrier. These systems can also promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[1][2][3]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[4][5][6]
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can enhance its solubility and dissolution in the GI fluids.[7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and can enhance lymphatic transport.
Q3: How can I troubleshoot low and variable plasma concentrations of this compound in my animal models?
A3: Low and variable plasma concentrations are common issues. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide below for a detailed workflow. Key areas to investigate include:
-
Formulation Performance: Is the drug dissolving and being released as expected?
-
Animal-related Factors: Are there issues with the dosing procedure, or are physiological differences between animals affecting absorption?
-
Analytical Method Sensitivity: Is your bioanalytical method sensitive enough to detect the expected concentrations of this compound in plasma?
Troubleshooting Guides
Issue 1: Unexpectedly Low Systemic Exposure of this compound
This guide provides a systematic approach to troubleshooting unexpectedly low plasma concentrations of this compound following oral administration in animal models.
dot
Caption: A stepwise guide for troubleshooting low oral bioavailability of this compound.
Issue 2: High Inter-Individual Variability in Plasma Concentrations
High variability in drug exposure can make it difficult to interpret study results. This guide outlines potential causes and solutions.
dot
References
- 1. Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Evaluation of Solid Dispersion-Based Bilastine Effervescent Granules | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Periciazine experimental results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving Periciazine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation antipsychotic drug belonging to the phenothiazine class.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's subcortical areas.[2][3] By blocking these receptors, this compound helps to alleviate symptoms of psychosis, such as hallucinations and delusions, which are associated with an overactive dopaminergic system.[3][4] Additionally, it exhibits antagonistic effects at serotonin 5-HT2A receptors, alpha-adrenergic receptors, and has anticholinergic and antihistaminic properties, which contribute to its sedative effects.[3]
Q2: What are the common experimental applications of this compound?
In a research context, this compound is often used in studies related to:
-
Schizophrenia and other psychotic disorders.[4]
-
Severe anxiety and agitation.[4]
-
Aggressive and impulsive behaviors.
-
Dopamine receptor signaling pathways.[3]
-
Potential anticancer properties, a growing area of research for phenothiazines.
Q3: We are observing high variability in our in vitro assay results with this compound. What are the potential causes?
High inter-patient variability in the pharmacokinetics of this compound is well-documented, and similar variability can be expected in experimental settings.[5] Key factors contributing to variability in in vitro experiments include:
-
Compound Stability: this compound is sensitive to light and can undergo photo-oxidation.[4][5] It is also susceptible to degradation at different pH levels.
-
Solubility and Formulation: this compound has low aqueous solubility.[6] Issues with solubility can lead to inconsistent concentrations in your assays. The choice of solvent (e.g., DMSO, ethanol) and the final concentration in your cell culture media can significantly impact results.[7][8]
-
Cell Line Differences: The expression levels of dopamine receptors and the activity of metabolic enzymes, such as cytochrome P450s (CYPs), can vary significantly between different cell lines.[9][10]
-
Experimental Technique: Inconsistent incubation times, light exposure during handling, and variations in cell densities can all contribute to result variability.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., cell viability, signaling studies).
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect all solutions containing this compound from light by using amber vials and covering plates with foil. Minimize the time the compound is exposed to ambient light during experimental procedures. |
| Poor Solubility | Ensure complete dissolution of this compound in the initial stock solvent (e.g., DMSO) before further dilution. When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. Consider the use of a carrier solvent system if precipitation is observed.[2] |
| Metabolic Activity of Cells | Characterize the expression of relevant CYPs (e.g., CYP1A2, CYP3A4, CYP2C19) in your cell line, as these can metabolize this compound and alter its effective concentration.[10] If metabolism is a concern, consider using a metabolic inhibitor or a cell line with low metabolic activity. |
| Inconsistent Cell Seeding | Use a standardized cell counting method to ensure consistent cell numbers across all wells and experiments. |
Issue 2: Difficulty in achieving reproducible IC50 values.
| Possible Cause | Troubleshooting Step |
| Variable Drug Concentration | Verify the concentration of your this compound stock solution using a validated analytical method such as HPLC. |
| Assay Incubation Time | The calculated IC50 value can be time-dependent.[5][11] Standardize the incubation time for your cell viability assays across all experiments. |
| Cell Line Sensitivity | IC50 values can vary significantly between different cell lines due to variations in target expression and other factors.[3] It is important to establish a baseline IC50 for each cell line used. |
| Data Analysis Method | Use a consistent data analysis method and software to calculate IC50 values. Ensure that the curve fitting model is appropriate for your data. |
Data Presentation
Table 1: Solubility of this compound and a Related Phenothiazine
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~ 5 mg/mL | [7] |
| This compound | Chloroform | Slightly soluble | [7] |
| This compound | Methanol | Slightly soluble | [7] |
| Perphenazine | Water | 28.28 mg/L (24°C) | [10] |
| Perphenazine | Ethanol (96%) | Soluble | [6][10] |
| Perphenazine | Methylene Chloride | Freely soluble | [6][10] |
Table 2: Stability of Perphenazine (a related phenothiazine) in Oral Liquid Formulations
| Vehicle | pH | Stability at Room Temperature | Decomposition Rate Constant (k) | Reference |
| Ora-Sweet Syrup | 4.2 | Stable for < 180 days | 0.0007 per day | [7] |
| Humco's Simple Syrup | 4.5 | Stable for at least 183 days | 0.0003 per day | [7] |
| Oral Liquid Dosage Form | 3.7 | Stable for 30 days | Not Reported | [2][4] |
Table 3: In Vitro Activity of this compound
| Target | Assay | System | Value | Reference |
| Dopamine D1 Receptor | Binding Affinity (Ki) | Human Brain Striatum | 0.01 µM | [7] |
| Androgen Receptor | Binding Affinity (Ki) | Not Specified | 3 µM | [7] |
| α1-Adrenergic Receptor | Antagonist Activity (IC50) | Rat Forebrain Homogenates | 0.0041 µM | [7] |
| α2-Adrenergic Receptor | Antagonist Activity (IC50) | Rat Cortical Homogenates | 2 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Dissolution: Dissolve the solid this compound in a high-purity solvent such as DMSO to a concentration of approximately 5 mg/mL.[7] Ensure the solvent is purged with an inert gas.
-
Storage: Store the stock solution in small aliquots in amber, airtight vials at -20°C for up to 3 months or at -80°C for longer-term storage.[6]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentration in the appropriate cell culture medium. To avoid precipitation, add the stock solution to the medium dropwise while gently vortexing.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. Protect the plate from light.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Mandatory Visualization
Caption: this compound's primary signaling pathway.
Caption: Troubleshooting key steps in a this compound experiment.
References
- 1. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERPHENAZINE | 58-39-9 [amp.chemicalbook.com]
- 7. Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. 58-39-9 CAS MSDS (PERPHENAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Dopaminergic control of ADAMTS2 expression through cAMP/CREB and ERK: molecular effects of antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In-depth Analysis of thioridazine hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
Technical Support Center: Mitigating Periciazine-Induced Weight Gain in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate periciazine-induced weight gain in animal models. Given the limited specific research on this compound, this guide extrapolates from established models of atypical antipsychotic-induced weight gain, primarily using olanzapine as a proxy, to provide actionable advice and detailed protocols.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
Issue 1: Inconsistent or No Significant Weight Gain with this compound Administration
Potential Causes:
-
Incorrect Dosing or Administration: The dose of this compound may be too low to induce significant weight gain, or the administration route may lead to poor bioavailability.
-
Animal Strain and Sex: Different rodent strains and sexes exhibit varied susceptibility to antipsychotic-induced weight gain. Female rats, for instance, often show a more pronounced weight gain effect.
-
Diet Composition: A standard chow diet may not be sufficiently palatable to drive hyperphagia.
-
Housing Conditions: Stress from improper housing can affect feeding behavior and metabolism.
Troubleshooting Steps:
-
Verify Dosing and Administration:
-
Dose Escalation Study: If not already performed, conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing weight gain in your chosen animal model.
-
Route of Administration: Oral gavage is a common and precise method. Ensure proper technique to avoid undue stress or injury. For detailed oral gavage protocols, refer to established guidelines for rodents.
-
-
Animal Model Selection:
-
Strain: Sprague-Dawley and Wistar rats are commonly used. C57BL/6J mice are also a suitable model.
-
Sex: Consider using female rodents as they often exhibit a more robust weight gain response to atypical antipsychotics.
-
-
Dietary Considerations:
-
High-Fat Diet (HFD): While this compound can induce weight gain on a standard chow diet, a moderately high-fat diet can potentiate the effect.
-
-
Optimize Housing:
-
Acclimation: Allow for a sufficient acclimation period (at least one week) before starting the experiment.
-
Single Housing: To accurately measure individual food and water intake, single housing is recommended.
-
Issue 2: High Variability in Weight Gain Within Treatment Groups
Potential Causes:
-
Inconsistent Gavage Technique: Variable stress levels or inaccurate dosing due to improper gavage can lead to high variability.
-
Dominance Hierarchies: In group-housed animals, social stress can impact feeding behavior.
-
Health Status: Underlying health issues in some animals can affect their response to the drug.
Troubleshooting Steps:
-
Standardize Procedures:
-
Consistent Handling: Ensure all animals are handled similarly and by experienced personnel.
-
Accurate Dosing: Calibrate all dosing equipment regularly.
-
-
Housing:
-
Single Housing: As mentioned above, this minimizes social stressors and allows for accurate individual measurements.
-
-
Health Monitoring:
-
Regular Health Checks: Monitor animals daily for any signs of illness or distress. Exclude any animals that show signs of poor health from the study.
-
Issue 3: Unexpected Mortality in Animals Receiving Adjunctive Treatment
Potential Causes:
-
Drug-Drug Interactions: The combination of this compound and the mitigating agent may have unforeseen toxic effects.
-
Incorrect Dosing of Adjunctive Agent: The dose of the mitigating agent may be too high.
-
Compromised Animal Health: Pre-existing conditions could be exacerbated by the drug combination.
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct a dose-response study for the adjunctive agent in combination with this compound to identify a safe and effective dose.
-
Staggered Administration: Consider introducing the adjunctive agent after the animals have been on this compound for a period to allow for adaptation.
-
Intensive Monitoring: Closely monitor animals for the first 48 hours after administering a new drug combination.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental timeline for a study investigating mitigation of this compound-induced weight gain?
A1: A standard experimental timeline is as follows:
-
Week 1: Acclimation of animals to the housing facility and diet.
-
Week 2: Baseline measurements of body weight, food intake, and relevant metabolic parameters.
-
Weeks 3-6: Administration of this compound to induce weight gain. Continue monitoring body weight and food intake.
-
Weeks 7-10: Co-administration of the mitigating agent alongside this compound. Continue all monitoring.
-
End of Study: Terminal blood collection for metabolic analysis and tissue collection for further investigation.
Q2: How do I prepare and administer this compound and the mitigating agents?
A2: Most agents can be administered via oral gavage. Here are some general guidelines:
-
Vehicle: A common vehicle for many drugs is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. Always check the solubility of your specific compounds.
-
Volume: For rats, a typical gavage volume is 5-10 mL/kg of body weight. For mice, it is generally 10 mL/kg.
-
Frequency: This will depend on the half-life of the drug. Many antipsychotics and mitigating agents are administered once or twice daily.
Q3: What are the key metabolic parameters I should measure?
A3: In addition to body weight and food intake, consider measuring:
-
Fasting Glucose and Insulin: To assess for insulin resistance.
-
Lipid Profile: Including triglycerides and cholesterol.
-
Hormones: Leptin and ghrelin levels can provide insight into appetite regulation.
-
Energy Expenditure: Using indirect calorimetry to measure oxygen consumption and carbon dioxide production.
-
Body Composition: Using techniques like DEXA or NMR to determine fat mass and lean mass.
Q4: How can I assess the mechanism of action of a potential mitigating agent?
A4: To investigate the mechanism, you can:
-
Western Blotting or qPCR: To measure the expression of key proteins and genes in signaling pathways related to appetite and metabolism in tissues like the hypothalamus and liver.
-
Immunohistochemistry: To visualize the localization of receptors and signaling molecules in the brain.
-
Behavioral Tests: To assess for changes in activity levels or feeding patterns.
Experimental Protocols & Data
Table 1: Summary of Potential Interventions to Mitigate Antipsychotic-Induced Weight Gain in Rodent Models
| Intervention | Animal Model | Antipsychotic & Dose | Intervention Dose | Duration | Key Findings on Weight Gain | Citation |
| Metformin | Female Sprague-Dawley Rats | Olanzapine (4 mg/kg/day) | 200 mg/kg/day | 2 weeks | Significantly attenuated olanzapine-induced weight gain. | [1] |
| Topiramate | Female Wistar Rats | Olanzapine (2 mg/kg, b.i.d.) | 100 mg/kg/day | 10 weeks | Significantly reduced olanzapine-induced weight gain compared to placebo. | [2] |
| Aripiprazole | Male Sprague-Dawley Rats | Olanzapine (1.5 mg/kg/day) | 1.5 mg/kg/day | 5 weeks | Co-administration attenuated olanzapine-induced weight gain. | [3] |
| Betahistine | Female Sprague-Dawley Rats | Olanzapine (1 mg/kg, t.i.d.) | 2.67 mg/kg, t.i.d. | 2 weeks | Co-treatment significantly prevented weight gain by approximately 45%. | [4][5] |
Note: Dosages and durations may need to be optimized for this compound.
Detailed Methodologies
1. Metformin Co-administration Protocol
-
Animals: Female Sprague-Dawley rats.
-
Housing: Single-housed in a temperature-controlled environment with a 12-h light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Drug Preparation:
-
This compound: Dissolved in a suitable vehicle (e.g., 0.5% CMC).
-
Metformin: Dissolved in sterile water.
-
-
Administration:
-
This compound administered via oral gavage once daily.
-
Metformin administered via oral gavage once daily, 30 minutes prior to this compound administration.
-
-
Measurements:
-
Body weight and food intake measured daily.
-
At the end of the study, collect terminal blood samples for analysis of glucose, insulin, and lipids.
-
2. Histamine H1 Receptor Signaling Pathway Analysis
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and the hypothalamus is rapidly dissected and frozen in liquid nitrogen.
-
Western Blotting:
-
Homogenize hypothalamic tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key signaling molecules (e.g., p-AMPK, total AMPK, H1R).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Experimental workflow for mitigating this compound-induced weight gain.
Caption: this compound's effect on the H1 receptor and potential mitigation by metformin.
This technical support center is intended as a starting point for your research. It is crucial to adapt these protocols and troubleshooting tips to your specific experimental conditions and to consult the primary literature for more detailed information.
References
- 1. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of hypothalamic histamine H1 receptor in the regulation of feeding rhythm and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin in Treatment of Antipsychotic-Induced Weight Gain in Schizophrenia | CSCC [sites.cscc.unc.edu]
Best practices for the safe handling and disposal of Periciazine in the lab.
This guide provides best practices for the safe handling and disposal of Periciazine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that can cause skin and eye irritation.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[2] It may also cause an allergic skin reaction.[2] As a member of the phenothiazine class, it may also cause photosensitization.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: An impervious lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[1]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry and well-ventilated place.
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Q5: How should I clean up a small spill of this compound powder?
A5: For a small spill of this compound powder, first, ensure the area is well-ventilated and you are wearing the appropriate PPE. Avoid creating dust. Gently cover the spill with an inert absorbent material, such as diatomite or a universal binder.[1] Collect the material into a suitable, closed container for disposal.[3] Decontaminate the spill area and any equipment used for cleanup with alcohol.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Skin irritation after handling this compound. | Inadequate PPE or accidental skin contact. | Immediately wash the affected area with soap and water.[1] Review handling procedures to ensure proper glove use and lab coat discipline. |
| This compound powder has become airborne during weighing. | Improper handling technique or inadequate ventilation. | Perform all weighing and handling of this compound powder within a chemical fume hood or a ventilated balance enclosure. |
| Uncertainty about the correct disposal method for contaminated waste. | Lack of clear institutional guidelines or unfamiliarity with regulations. | Consult your institution's Environmental Health and Safety (EHS) office. All this compound waste should be treated as hazardous chemical waste. |
| Visible residue on glassware after cleaning. | Ineffective cleaning procedure. | Implement a more rigorous decontamination and cleaning protocol. Refer to the detailed experimental protocol for glassware decontamination below. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C21H23N3OS | [1] |
| Molecular Weight | 365.49 g/mol | [1] |
| CAS Number | 2622-26-6 | [1] |
| Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH317: May cause an allergic skin reaction | [1][2] |
| Occupational Exposure Limit (for Phenothiazine) | 5 mg/m³ (8-hour TWA) | [2] |
| LD50 (Oral, Rat) | 395 mg/kg | [2] |
| LD50 (Oral, Mouse) | 530 mg/kg | [2] |
Experimental Protocols
Detailed Methodology for Decontamination of Glassware
This protocol describes the procedure for decontaminating glassware that has been in contact with this compound.
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Chemical fume hood
-
Waste container for aqueous hazardous waste
-
Waste container for solid hazardous waste
-
5% Sodium hypochlorite solution (bleach)
-
1% Sodium thiosulfate solution
-
Deionized water
-
Laboratory detergent
-
Scrub brushes
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound residue. Collect the rinsate in a designated hazardous waste container.
-
Chemical Deactivation: Submerge the rinsed glassware in a 5% sodium hypochlorite solution for at least one hour. This will help to oxidize and degrade any remaining this compound.
-
Neutralization: After the deactivation step, carefully decant the sodium hypochlorite solution into a separate container. Rinse the glassware thoroughly with a 1% sodium thiosulfate solution to neutralize any residual bleach. Collect the rinsate as hazardous waste.
-
Standard Cleaning: Wash the glassware with a laboratory detergent and warm water. Use scrub brushes to physically remove any remaining residue.
-
Final Rinse: Rinse the glassware three times with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Waste Disposal: Dispose of all rinsates and solid waste according to your institution's hazardous waste disposal guidelines.
Visualizations
Caption: Workflow for handling a this compound spill.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and mitigate the adverse effects associated with the phenothiazine antipsychotic, Periciazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its adverse effects?
A1: this compound, a phenothiazine antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, its broad pharmacological profile, which includes antagonistic activity at serotonin (5-HT2A), alpha-1 adrenergic, histamine H1, and muscarinic M1 receptors, is responsible for its wide range of adverse effects.[1] Blockade of these receptors in different pathways leads to side effects such as extrapyramidal symptoms (EPS), orthostatic hypotension, sedation, and anticholinergic effects.
Q2: What are the most common adverse effects observed with this compound in preclinical studies and how can we proactively screen for them?
A2: The most frequently encountered adverse effects in preclinical models include catalepsy (a proxy for EPS), sedation, weight gain and metabolic disturbances, cardiovascular effects (such as QT interval prolongation), and anticholinergic effects. Proactive screening can be achieved by incorporating specific in vivo and in vitro assays early in the drug development pipeline. For instance, the catalepsy bar test in rodents can predict EPS liability, while in vitro hERG assays can assess the risk of cardiac arrhythmias.
Q3: Are there any strategies to reduce this compound-induced sedation in our animal models without compromising its efficacy?
A3: One strategy is to investigate the co-administration of a non-sedating anxiolytic or a compound with a different mechanism of action to manage agitation, allowing for a lower, more tolerable dose of this compound. Additionally, exploring different dosing regimens, such as administering the majority of the daily dose during the animal's inactive cycle, may help mitigate daytime sedation. Time-restricted feeding has also been shown to be a potential intervention to reduce metabolic side effects of antipsychotics in mice, which may have broader benefits.[2]
Q4: We are observing significant inter-individual variability in the adverse effect profile in our animal studies. What could be the contributing factors?
A4: Inter-individual variability is common and can be influenced by several factors, including genetic differences in drug-metabolizing enzymes (like CYP2D6), variations in receptor densities, and the overall health and stress levels of the animals. It is crucial to use well-characterized animal strains and ensure standardized experimental conditions, including housing, diet, and handling, to minimize this variability.
Troubleshooting Guides
Issue 1: High Incidence of Extrapyramidal Symptoms (Catalepsy) in Rodent Models
-
Problem: A significant number of animals exhibit strong cataleptic behavior (remaining in an externally imposed posture for an extended period) after this compound administration, indicating a high risk of extrapyramidal side effects (EPS).
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to identify the minimal effective dose for the desired antipsychotic effect and the threshold dose for inducing significant catalepsy. This will help in establishing a therapeutic window.
-
Investigate Co-administration Strategies: Explore the co-administration of an anticholinergic agent, such as benztropine. Anticholinergic medications are known to alleviate drug-induced parkinsonism. However, be mindful of the potential for additive anticholinergic side effects.
-
Alternative Antipsychotic Comparison: If the therapeutic window is too narrow, consider comparing this compound with an atypical antipsychotic known for a lower EPS liability (e.g., quetiapine or clozapine) in your experimental paradigm. This can provide valuable context for the risk-benefit profile of this compound.
-
Refine the Catalepsy Test Protocol: Ensure the catalepsy test protocol is standardized and consistently applied. Factors such as the height of the bar and the duration of the test can influence the results.
-
Issue 2: Significant Orthostatic Hypotension Observed in Telemetry or Tilt-Table Studies
-
Problem: Animals treated with this compound show a marked drop in blood pressure upon postural changes (e.g., in a tilt-table test), indicating a high risk of orthostatic hypotension.
-
Troubleshooting Steps:
-
Dose Titration: Implement a gradual dose escalation protocol instead of administering a single high dose. This allows for potential physiological adaptation and may reduce the severity of the hypotensive response.
-
Volume Status Monitoring: Ensure that the animals are adequately hydrated, as dehydration can exacerbate hypotensive effects. Monitor fluid intake and consider providing supplemental fluids if necessary.
-
Co-administration with a Vasopressor: For mechanistic studies, the co-administration of an alpha-1 adrenergic agonist can be used to confirm that the hypotension is mediated by alpha-1 receptor blockade.
-
Evaluate Cardiovascular Parameters: In addition to blood pressure, monitor heart rate to assess for reflex tachycardia, which is a compensatory mechanism. The absence of a heart rate increase may suggest a more severe cardiovascular liability.
-
Issue 3: Inconsistent or Unreliable Results in In Vitro Cardiotoxicity Assays
-
Problem: High variability in IC50 values for hERG channel blockade or inconsistent effects on cardiomyocyte beating are observed.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to standardized protocols, especially regarding temperature (35-37°C), ion concentrations in the recording solutions, and cell passage number. The effects of some drugs on ion channels are temperature-sensitive.[3]
-
Use of Positive and Negative Controls: Always include appropriate positive (e.g., dofetilide for hERG) and negative (vehicle) controls to validate assay performance and data quality.
-
Assess Compound Stability and Solubility: Verify the solubility and stability of this compound in the assay buffer. Precipitation of the compound can lead to inaccurate concentration-response curves.
-
Consider a Multi-Ion Channel Approach: As part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, it is recommended to test the compound's effect on other cardiac ion channels (e.g., NaV1.5, CaV1.2) to get a more complete picture of its proarrhythmic potential.
-
Data Presentation
Table 1: Preclinical Data on this compound-Related Adverse Effects
| Adverse Effect | Assay | Species/System | Key Parameter | Result for this compound | Comparator Drug and Result |
| Cardiotoxicity | hERG Potassium Channel Blockade | CHO or HEK293 cells | IC50 | ~1003 nM[4] | Thioridazine: ~224 nM, Chlorpromazine: ~1561 nM[4] |
| Extrapyramidal Symptoms | Catalepsy Bar Test | Rat | AED50 | Data not readily available in searched literature. | Haloperidol: ~0.29 mg/kg[5] |
| Metabolic Effects | Chronic Administration Model | Mouse | Weight Gain | Data not readily available in searched literature. | Olanzapine and Quetiapine are associated with significant weight gain and increased food intake.[6][7] |
| Orthostatic Hypotension | Tilt-Table Test | Rat | MAP Drop | Data not readily available in searched literature. | Prazosin (an α1-antagonist) induces a significant drop in mean arterial pressure (MAP) upon tilting.[8][9][10] |
| Anticholinergic Effects | Muscarinic Receptor Binding Assay | Rat Brain Homogenates | Ki | Data not readily available in searched literature. | Olanzapine shows high affinity for M1, M2, M3, and M4 receptors (Ki values of 1.9, 18, 25, and 13 nM, respectively).[11] |
Note: AED50 is the dose that produces an adverse effect in 50% of the animals. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.
Experimental Protocols
Catalepsy Bar Test for Assessing Extrapyramidal Symptom Liability in Rats
-
Objective: To evaluate the propensity of this compound to induce catalepsy, a behavioral state in rodents that is predictive of extrapyramidal side effects in humans.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
This compound and vehicle control (e.g., saline with a small amount of Tween 80).
-
A horizontal bar (approximately 0.9 cm in diameter) fixed at a height of 9-10 cm above the workbench.
-
A stopwatch.
-
-
Procedure:
-
Acclimatize the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the descent latency, which is the time the rat maintains this externally imposed posture before removing both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, it is assigned the maximum score.
-
Perform the test in a quiet environment to avoid startling the animals.
-
-
Data Analysis: Compare the mean descent latency between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A dose-dependent increase in descent latency is indicative of cataleptic activity.
In Vitro hERG Potassium Channel Assay for Cardiotoxicity Screening
-
Objective: To determine the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential QT interval prolongation and proarrhythmic risk.
-
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Manual or automated patch-clamp electrophysiology setup.
-
Extracellular and intracellular recording solutions.
-
This compound stock solution and a positive control (e.g., dofetilide or cisapride).
-
-
Procedure:
-
Culture the hERG-expressing cells according to standard protocols.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to elicit a large tail current.
-
Perfuse the cell with the vehicle control solution and record the current to ensure a stable baseline.
-
Apply increasing concentrations of this compound to the cell and record the hERG current at each concentration until a steady-state block is achieved.
-
After testing the highest concentration, wash out the compound to assess the reversibility of the block.
-
Perform the experiment at near-physiological temperature (35-37°C).[3]
-
-
Data Analysis: Measure the peak tail current amplitude at each this compound concentration and normalize it to the baseline current. Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
In Vivo Model of Antipsychotic-Induced Metabolic Effects in Mice
-
Objective: To assess the effects of chronic this compound administration on body weight, food intake, and glucose metabolism in mice.
-
Materials:
-
Female C57BL/6J or other appropriate mouse strain.
-
This compound and vehicle control.
-
Standard chow or high-fat diet.
-
Metabolic cages for monitoring food and water intake.
-
Glucometer and test strips.
-
Equipment for measuring body composition (e.g., DEXA or NMR).
-
-
Procedure:
-
Individually house the mice and allow them to acclimate for at least one week.
-
Record baseline body weight and food intake for several days.
-
Administer this compound or vehicle control daily for a period of several weeks (e.g., 4-6 weeks). The drug can be mixed with a palatable food substance or administered via oral gavage.
-
Measure body weight and food intake daily or several times a week.
-
At the end of the treatment period, perform a glucose tolerance test (GTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.
-
Measure body composition to determine changes in fat and lean mass.
-
At the end of the study, collect blood samples for analysis of lipids, glucose, and hormones (e.g., insulin, leptin).
-
-
Data Analysis: Compare the changes in body weight, cumulative food intake, glucose tolerance, and body composition between the this compound-treated and vehicle control groups using appropriate statistical analyses (e.g., repeated measures ANOVA for body weight).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-related adverse effects.
Caption: Simplified Dopamine D2 receptor signaling pathway antagonism by this compound.
Caption: Alpha-1 adrenergic receptor signaling and its blockade by this compound, leading to orthostatic hypotension.
References
- 1. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ transients in cardiac myocytes measured with high and low affinity Ca2+ indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic drug-induced weight gain: development of an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liesbethreneman.com [liesbethreneman.com]
Validation & Comparative
A Comparative Analysis of Periciazine and Haloperidol in the Management of Positive Psychotic Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Periciazine and Haloperidol in treating the positive symptoms of psychosis. While Haloperidol is a well-established first-generation antipsychotic with a large body of evidence supporting its use, this compound is a less-studied phenothiazine antipsychotic. This comparison synthesizes the available data on their mechanisms of action, clinical efficacy, and the methodologies used to evaluate them. A significant limitation to a direct comparison is the sparse and often low-quality evidence available for this compound, particularly in head-to-head trials against other antipsychotics.
Mechanism of Action and Signaling Pathways
Both this compound and Haloperidol exert their antipsychotic effects primarily through the antagonism of dopamine receptors in the brain. However, their receptor binding profiles and downstream signaling effects exhibit notable differences.
Haloperidol , a butyrophenone derivative, is a potent antagonist of the dopamine D2 receptor .[1] The prevailing "dopamine hypothesis" of schizophrenia posits that an excess of dopaminergic activity in the mesolimbic pathway is a key contributor to the positive symptoms of psychosis.[2] By blocking D2 receptors, Haloperidol reduces the excessive dopaminergic signaling, thereby alleviating symptoms such as hallucinations and delusions.[2]
This compound , a phenothiazine, also demonstrates dopamine receptor antagonism. However, available evidence suggests a more complex pharmacological profile. It is presumed to act by blocking alpha-adrenergic receptors and also possesses anticholinergic and antihistaminic properties.[3][4] Some research indicates that this compound may have a greater affinity for dopamine D1 receptors compared to other phenothiazines.[3] The differential effects of D1 and D2 receptor blockade on psychotic symptoms are a subject of ongoing research, but both receptor subtypes play a role in learning and memory.[2]
Below are simplified diagrams illustrating the primary signaling pathways associated with Haloperidol and this compound.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Periciazine and Atypical Antipsychotics like Olanzapine for Researchers and Drug Development Professionals
An objective analysis of two distinct generations of antipsychotic medications, this guide provides a comprehensive comparison of the typical antipsychotic Periciazine and the atypical antipsychotic Olanzapine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.
This compound, a first-generation antipsychotic from the phenothiazine class, and Olanzapine, a second-generation (atypical) antipsychotic, represent two different approaches to the pharmacological management of psychosis. While both primarily target dopamine D2 receptors, their broader receptor interaction profiles lead to significant differences in efficacy and side effects. This guide synthesizes data from clinical trials and preclinical studies to provide a clear, data-driven comparison.
Data Presentation: Quantitative Comparison
Direct head-to-head clinical trials comparing this compound and Olanzapine are scarce in recent literature. Therefore, to provide a quantitative comparison, data from a double-blind, randomized clinical trial comparing Olanzapine to Perphenazine, another phenothiazine typical antipsychotic, is presented below. This serves as a relevant proxy for understanding the comparative performance of atypical versus typical antipsychotics of this class.
Table 1: Comparative Efficacy of Olanzapine vs. Perphenazine (18-Week Clinical Trial)
| Efficacy Measure | Olanzapine (10-20 mg/day) | Perphenazine (8-40 mg/day) | Statistical Significance |
| PANSS Total Score Change | Significant Improvement | Less Improvement than Olanzapine | p < 0.05 |
| BPRS Total Score Change | Significant Improvement | Less Improvement than Olanzapine | p < 0.05 |
| CGI-I (Improvement) | 72.7% of patients improved | 47.9% of patients improved | p < 0.05 |
PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; CGI-I: Clinical Global Impressions-Improvement. A lower score on PANSS and BPRS indicates improvement. A higher percentage on CGI-I indicates more patients showing improvement.
Table 2: Comparative Side Effect Profile of Olanzapine vs. Perphenazine (18-Week Clinical Trial)
| Side Effect Measure | Olanzapine | Perphenazine | Statistical Significance |
| Extrapyramidal Symptoms (SAS Score) | Significant Decrease | Increase | p < 0.05 |
| Akathisia (BAS Score) | Significant Decrease | Increase | p < 0.05 |
| Treatment-Emergent Adverse Events | 17% of patients | 46% of patients | p < 0.05 |
| Weight Gain | More frequent | Less frequent | Not specified |
SAS: Simpson-Angus Scale for Extrapyramidal Symptoms; BAS: Barnes Akathisia Scale. A lower score indicates fewer side effects.
Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Olanzapine
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D1 | Data not readily available | 31 |
| Dopamine D2 | High Affinity (exact Ki not consistently reported) | 11 |
| Dopamine D4 | Data not readily available | 27 |
| Serotonin 5-HT2A | Moderate Affinity | 4 |
| Serotonin 5-HT2C | Data not readily available | 11 |
| Muscarinic M1 | Moderate Affinity | 2.5 |
| Histamine H1 | High Affinity | 7 |
| Alpha-1 Adrenergic | High Affinity | 19 |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for this compound is less comprehensively documented in publicly available databases compared to Olanzapine.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound, Olanzapine) for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or Olanzapine) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature for a set duration to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Double-Blind, Randomized Controlled Clinical Trial for Antipsychotic Efficacy and Safety
Objective: To compare the efficacy and safety of an investigational antipsychotic (e.g., Olanzapine) with a standard treatment (e.g., a typical antipsychotic like Perphenazine) in patients with schizophrenia.
Methodology:
-
Study Population:
-
Patients with a confirmed diagnosis of schizophrenia, as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM), are recruited.
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
-
Randomization and Blinding:
-
Participants are randomly assigned to receive either the investigational drug or the comparator drug.
-
The study is double-blinded, meaning neither the patients nor the investigators know which treatment is being administered.
-
-
Treatment Protocol:
-
The drugs are administered at flexible doses within a predefined therapeutic range for a fixed duration (e.g., 18 weeks).
-
Dosage adjustments are made based on the clinical judgment of the treating physician.
-
-
Efficacy and Safety Assessments:
-
Efficacy: Standardized rating scales are used at baseline and at regular intervals throughout the study to assess changes in psychotic symptoms. These include:
-
Positive and Negative Syndrome Scale (PANSS)
-
Brief Psychiatric Rating Scale (BPRS)
-
Clinical Global Impressions (CGI) scale
-
-
Safety and Tolerability: The incidence and severity of adverse events are monitored throughout the trial. Specific scales are used to assess common side effects:
-
Simpson-Angus Scale (SAS) for extrapyramidal symptoms
-
Barnes Akathisia Scale (BAS)
-
Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale for a broad range of side effects.
-
Monitoring of weight, metabolic parameters (glucose, lipids), and vital signs.
-
-
-
Statistical Analysis:
-
Statistical methods are used to compare the changes in efficacy and safety measures between the two treatment groups to determine if there are statistically significant differences.
-
Mandatory Visualization
Caption: Receptor binding profiles of this compound and Olanzapine.
Validating Periciazine's Therapeutic Promise: A Comparative Analysis in Novel Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of Periciazine, a first-generation phenothiazine antipsychotic, in the context of novel animal models of psychosis. Due to a lack of specific preclinical data for this compound in these newer models, this guide utilizes data from the pharmacologically similar first-generation antipsychotic, Chlorpromazine, as a proxy. This is compared against the well-characterized second-generation antipsychotics, Olanzapine and Risperidone. The data presented herein is intended to offer a framework for the preclinical validation of this compound and similar compounds.
Executive Summary
This compound, a phenothiazine derivative, has a long history of use in the management of psychotic disorders.[1] Its primary mechanism of action is believed to involve the antagonism of dopamine D2 and alpha-adrenergic receptors, with additional activity at dopamine D1, serotonin 5-HT2A, muscarinic M1, and histamine H1 receptors.[2] While clinically effective, its profile in modern, translationally relevant animal models of psychosis is not well-documented. This guide bridges this gap by comparing data from its class representative, Chlorpromazine, with leading atypical antipsychotics, Olanzapine and Risperidone, across key behavioral paradigms.
Comparative Efficacy in Animal Models of Psychosis
The following tables summarize the effects of Chlorpromazine (as a proxy for this compound), Olanzapine, and Risperidone in two key behavioral assays relevant to psychosis: locomotor hyperactivity, a model for positive symptoms, and prepulse inhibition (PPI), a measure of sensorimotor gating deficits observed in schizophrenia.
Table 1: Effect on Locomotor Hyperactivity Induced by NMDA Receptor Antagonists (e.g., MK-801, PCP) or Dopamine Agonists (e.g., Amphetamine)
| Drug | Animal Model | Dosing Range (mg/kg) | Effect on Hyperactivity | Reference |
| Chlorpromazine | Rat (PCP-induced) | 1, 3, 10 | Dose-dependent reduction | [3][4] |
| Olanzapine | Mouse (MK-801-induced) | 0.5, 1.3 | Partial attenuation | [5] |
| Risperidone | Rat (Amphetamine-induced) | 0.1, 0.3, 1 | Significant reduction | [6] |
Table 2: Effect on Prepulse Inhibition (PPI) Deficits
| Drug | Animal Model | Dosing Range (mg/kg) | Effect on PPI Deficits | Reference |
| Chlorpromazine | Mouse (crmp1-/- genetic model) | Not specified | Improvement in PPI | [7] |
| Olanzapine | Not specified in results | Not specified | Not specified | |
| Risperidone | Mouse (C57BL/6J strain with low PPI) | 1 | Significant enhancement of PPI | [6] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for preclinical antipsychotic evaluation.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Effect of drugs used in psychoses on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-study validation of Periciazine's efficacy in schizophrenia research.
For Researchers, Scientists, and Drug Development Professionals
Efficacy and Safety: A Relative Perspective
The primary source of comparative quantitative data on Periciazine comes from a Cochrane systematic review. It is crucial to interpret these findings with caution due to the very low quality of the underlying evidence.
Comparison with Typical Antipsychotics
| Outcome Measure | No. of Studies (Participants) | Risk Ratio (95% CI) | Quality of Evidence | Finding |
| Global State - Not Improved | 2 (n=122) | 1.24 (0.93 to 1.66) | Very Low | The confidence interval suggests that this compound may offer a small benefit or an increased risk of not improving compared to other typical antipsychotics.[1][2][4] |
| Relapse | 1 (n=80) | 2.59 (0.11 to 61.75) | Very Low | Only one person taking this compound experienced a relapse in this single study.[2][5] |
| Leaving the Study Early | 2 (n=71) | 0.46 (0.11 to 1.90) | Very Low | The results for study discontinuation were imprecise.[1][3] |
| Extrapyramidal Side Effects | 3 (n=163) | 0.52 (0.34 to 0.80) | Very Low | This suggests this compound may be associated with a lower incidence of extrapyramidal side effects compared to other typical antipsychotics, however, this is contradicted by other analyses in the same review. |
Comparison with Atypical Antipsychotics
| Outcome Measure | No. of Studies (Participants) | Risk Ratio (95% CI) | Quality of Evidence | Finding |
| Global State - Not Improved | 1 (n=93) | 0.97 (0.67 to 1.42) | Very Low | No clear difference in the global state of patients treated with this compound compared to atypical antipsychotics.[1][2][4] |
| Leaving the Study Early | 1 (n=93) | 0.13 (0.01 to 2.42) | Very Low | The results for study discontinuation were imprecise.[1][3] |
| Extrapyramidal Side Effects | 1 (n=93) | 2.69 (1.35 to 5.36) | Very Low | This compound was associated with a higher incidence of extrapyramidal side effects than atypical antipsychotics in this single study.[1][3] |
Experimental Protocols
Cochrane Review Methodology
A systematic search of the Cochrane Schizophrenia Group Trials Register was conducted in February 2013.[1][2][3] The search included major databases such as CINAHL, EMBASE, MEDLINE, and PsycINFO.
Cochrane Review Workflow for this compound in Schizophrenia.
Mechanism of Action and Signaling Pathways
This compound is a phenothiazine antipsychotic that is pharmacologically similar to chlorpromazine, though it is noted to be particularly sedating.[1][3] Its therapeutic effects are believed to be mediated through the antagonism of multiple neurotransmitter receptors.[2][6] A detailed dopamine receptor subtype analysis for this compound has not been performed.[1][2][3]
The primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] Additionally, this compound acts as an antagonist at several other receptor types.
This compound's Multi-Receptor Antagonism and Associated Effects.
-
Serotonin 5-HT2A Receptor Antagonism: This action may contribute to a reduction in the negative symptoms of schizophrenia and potentially mitigate some extrapyramidal side effects.[6]
-
Alpha-Adrenergic Receptor Antagonism: Contributes to the anxiolytic and sedative properties of the drug.[6]
-
Muscarinic (Cholinergic) Receptor Antagonism: Leads to anticholinergic side effects but may also play a role in reducing extrapyramidal symptoms.[6]
-
Histamine H1 Receptor Antagonism: This is a primary contributor to the sedative effects of this compound and can also lead to side effects such as weight gain.[6]
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, the significant gap in high-quality, modern research on this compound is evident. There is a clear need for large-scale, well-designed, and comprehensively reported randomized controlled trials to accurately determine the efficacy and safety profile of this compound in the context of current schizophrenia treatment standards. Without such studies, the role of this compound in the therapeutic armamentarium for schizophrenia remains uncertain.
References
- 1. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pericyazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pericyazine for the treatment of schizophrenia | Cochrane [cochrane.org]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Periciazine: A Comparative Analysis of its Anticholinergic and Antihistaminic Properties
For Researchers, Scientists, and Drug Development Professionals
Periciazine, a phenothiazine-class typical antipsychotic, exhibits a pharmacological profile characterized by antagonism at multiple neurotransmitter receptors, including dopamine, adrenergic, muscarinic, and histamine receptors.[1][2][3] This guide provides a comparative analysis of the anticholinergic and antihistaminic properties of this compound, presenting available data to aid in research and drug development.
Comparative Receptor Binding Affinities
The following table presents the inhibitory constants (Kᵢ) of various antipsychotic drugs for histamine H1 and muscarinic M1 receptors. A lower Kᵢ value indicates a higher binding affinity. This data, gathered from various sources, allows for an indirect comparison of this compound's potential receptor interaction profile with that of other commonly used antipsychotics.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Antipsychotic Drugs for Histamine H1 and Muscarinic M1 Receptors
| Drug | Class | Histamine H1 (Kᵢ, nM) | Muscarinic M1 (Kᵢ, nM) |
| This compound | Typical (Phenothiazine) | Data Not Available | Data Not Available |
| Chlorpromazine | Typical (Phenothiazine) | 1.8 | 13 |
| Fluphenazine | Typical (Phenothiazine) | 3.6 | 14.45 |
| Thioridazine | Typical (Phenothiazine) | 4.1 | 11 |
| Olanzapine | Atypical | 0.4 | 2.5 |
| Clozapine | Atypical | 1.1 | 1.9 |
| Quetiapine | Atypical | 11 | 858 |
| Risperidone | Atypical | 21 | >10,000 |
| Haloperidol | Typical (Butyrophenone) | 75 | >10,000 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The absence of data for this compound is a notable limitation.
Experimental Protocols
The binding affinity data presented in Table 1 are typically determined through in vitro radioligand binding assays. While specific protocols for each data point are proprietary to the original studies, a general methodology is outlined below.
General Radioligand Binding Assay Protocol
A common experimental workflow for determining the binding affinity of a compound like this compound to a specific receptor (e.g., histamine H1 or muscarinic M1) involves a competitive binding assay.
Key Steps in the Protocol:
-
Membrane Preparation: Tissues or cultured cells expressing the target receptor (e.g., histamine H1 or muscarinic M1) are homogenized and subjected to centrifugation to isolate the cell membranes containing the receptors.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor and is radioactive) and varying concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution containing the unbound radioligand.
-
Quantification of Bound Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
Signaling Pathways
The anticholinergic and antihistaminic effects of this compound are mediated through the blockade of muscarinic and histamine H1 receptors, respectively. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands (acetylcholine and histamine), trigger distinct intracellular signaling cascades. Antagonism by drugs like this compound prevents these downstream effects.
Muscarinic M1 Receptor Pathway: Acetylcholine binding to M1 receptors activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Histamine H1 Receptor Pathway: Similarly, histamine binding to H1 receptors activates the Gq/11 G-protein, leading to the same PLC-mediated signaling cascade as M1 receptors, ultimately resulting in increased intracellular calcium and PKC activation.
Conclusion
This compound is recognized for its anticholinergic and antihistaminic activities, which contribute to its overall pharmacological and side-effect profile. While quantitative comparative data for this compound itself remains elusive in the public domain, the provided data for other antipsychotics offers a valuable framework for understanding its potential relative potency at muscarinic and histamine receptors. Further in vitro studies are warranted to definitively characterize the binding profile of this compound and to enable more precise comparisons with other agents in its class and across different classes of antipsychotics. This information is crucial for predicting clinical effects and for the rational design of new therapeutic agents with improved selectivity and side-effect profiles.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Periciazine vs. Other Phenothiazine Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and pharmacological profile of periciazine against other well-established phenothiazine derivatives. Due to the limited availability of recent, high-quality clinical trial data for this compound, this comparison integrates findings from existing systematic reviews, preclinical data, and receptor binding affinity studies to offer a comprehensive overview for research and development professionals.
Executive Summary
Comparative Analysis of Receptor Binding Profiles
| Receptor | This compound (Qualitative Profile) | Chlorpromazine (Ki, nM) | Fluphenazine (Ki, nM) | Perphenazine (Ki, nM) |
| Dopamine D2 | Antagonist | 1.1 - 3.5 | 0.4 - 1.4 | 0.14 - 0.7 |
| Serotonin 5-HT2A | Potent Antagonist[2] | 1.5 - 13 | 5.1 - 15 | 1.1 - 8.2 |
| Histamine H1 | Potent Antagonist | 4 - 23 | 2 - 20 | 2.1 |
| Muscarinic M1 | Potent Antagonist[2] | 13 - 77 | 100 - 1,000 | 24 - 100 |
| Alpha-1 Adrenergic | Potent Antagonist | 2 - 27 | 1.6 - 10 | 1.2 - 2.8 |
Note: The Ki values are compiled from various sources and may vary between studies. This compound's profile is based on descriptive pharmacological reports.
Clinical Efficacy and Side Effect Profile
A 2014 Cochrane review, the most comprehensive analysis to date, concluded that there is insufficient high-quality evidence to determine the efficacy of this compound in comparison to other typical or atypical antipsychotics for the treatment of schizophrenia.[2] The available studies, conducted between 1965 and 1980, were of very low quality.[2]
Key Comparative Findings:
-
Overall Efficacy: The existing evidence is inadequate to confirm whether this compound is more or less effective than other phenothiazines in managing the symptoms of schizophrenia.[2]
-
Extrapyramidal Side Effects (EPS): There is some evidence to suggest that this compound is associated with a higher incidence of EPS, such as tremors, involuntary shaking, restlessness, and spasms, when compared to other typical and atypical antipsychotics.[2]
-
Sedation: this compound is reported to be a particularly sedating phenothiazine, a property linked to its potent antihistaminic activity.[1][2] This is a key differentiator from some other less-sedating phenothiazines.
-
Anticholinergic Effects: this compound is described as having more potent anticholinergic activity compared to chlorpromazine.[2]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines the general methodology for determining the binding affinity (Ki) of a compound for a specific receptor, a crucial experiment in characterizing phenothiazine derivatives.
Objective: To quantify the affinity of a test compound (e.g., a phenothiazine derivative) for a target receptor (e.g., Dopamine D2 receptor) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test compounds (unlabeled phenothiazines).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Assessment of Antipsychotic Efficacy
Animal models are instrumental in the preclinical evaluation of the efficacy of antipsychotic drugs. The following provides a generalized workflow.
Objective: To assess the antipsychotic potential of a test compound by measuring its ability to attenuate specific behaviors in animal models of psychosis.
Models:
-
Amphetamine-induced hyperlocomotion: Measures the ability of a drug to block the stimulant effects of amphetamine, which is thought to mimic some positive symptoms of psychosis.
-
Prepulse inhibition (PPI) of the startle reflex: A measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
Procedure:
-
Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment.
-
Drug Administration: Animals are administered the test compound (e.g., this compound) or a vehicle control.
-
Behavioral Challenge (if applicable): For the hyperlocomotion model, a psychostimulant like amphetamine is administered after the test compound.
-
Behavioral Testing: Animals are placed in the testing apparatus (e.g., open field for locomotion, startle chamber for PPI) and their behavior is recorded and analyzed.
-
Data Analysis: The effects of the test compound on the behavioral measures are compared to the control group to determine its efficacy.
Signaling Pathways
The primary mechanism of action of phenothiazine antipsychotics involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, their interactions with other receptors contribute to their broader pharmacological effects and side-effect profiles.
Conclusion
The available evidence on the comparative efficacy of this compound is limited, making it challenging to definitively position it against other phenothiazine derivatives. Its pharmacological profile suggests strong sedative, anticholinergic, and antiadrenergic properties, which may be beneficial in certain clinical situations but also contribute to a significant side-effect burden. The indication of a higher risk of extrapyramidal side effects warrants careful consideration. Further well-designed, head-to-head clinical trials are necessary to elucidate the precise therapeutic role of this compound in the modern treatment landscape of psychosis. For drug development professionals, the distinct qualitative profile of this compound may offer a basis for exploring novel compounds with tailored receptor affinity profiles.
References
Periciazine Research: A Comparative Guide to Reproducibility and Validation
For researchers, scientists, and drug development professionals, the reproducibility and validation of published findings are paramount for advancing therapeutic innovation. This guide provides a comparative analysis of published research on Periciazine, a typical phenothiazine antipsychotic. While direct replication studies for this older medication are scarce, this document synthesizes the available preclinical and clinical data to offer an objective overview of its pharmacological profile and the consistency of research findings.
Pharmacological Profile: A Comparative Overview
This compound exerts its therapeutic effects through the antagonism of several neurotransmitter receptors.[1] A comprehensive analysis of its binding affinities across all relevant receptor subtypes is not available in the published literature.[2][3] However, existing data and qualitative comparisons provide insights into its activity relative to other antipsychotics, particularly Chlorpromazine.
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the available quantitative data on this compound's receptor binding affinity. The limited availability of these values in the literature is a significant finding in itself, highlighting a gap in the comprehensive characterization of this antipsychotic.
| Receptor Subtype | This compound (Prothis compound) Ki (nM) | Chlorpromazine Ki (nM) | Haloperidol Ki (nM) | Notes |
| Dopamine D1 | 10[2] | 1.3 | 25 | This compound shows high affinity for the D1 receptor. |
| Dopamine D2 | Data not available | 1.1 | 1.2 | D2 antagonism is the primary mechanism of action for typical antipsychotics. |
| Serotonin 5-HT2A | Data not available | 3.3 | 63 | This compound is reported to have more potent antiserotonin activity than Chlorpromazine.[2][3] |
| Alpha-1 Adrenergic | Data not available | 1.6 | 6.3 | This compound appears to induce greater noradrenergic than dopaminergic blockade.[2][3] |
| Muscarinic M1 | Data not available | 11 | 5000 | This compound is reported to have more potent anticholinergic activity than Chlorpromazine.[2][3] |
Qualitative Comparisons
-
Compared to Chlorpromazine, this compound is reported to have more potent antiemetic, antiserotonin, and anticholinergic activity.[2][3]
-
The drug appears to induce greater noradrenergic than dopaminergic blockade.[2][3]
-
A 2014 Cochrane review concluded that there is very low-quality evidence to determine the effects of this compound in comparison with other typical or atypical antipsychotics for the treatment of schizophrenia.[4]
-
The same review found some evidence that this compound may be associated with a higher incidence of extrapyramidal side effects.[4]
Experimental Protocols
1. In Vivo Behavioral Assessment: Elevated Plus-Maze (Rat Model of Anxiety)
This protocol is based on a study evaluating the dose-related anxiolytic effects of this compound in rats.
-
Animals: Adult male Wistar rats (250-350g).
-
Drug Administration: this compound (0.05, 0.075, and 0.1 mg/kg), diazepam (1 mg/kg as a positive control), saline, or vehicle (20% propylene glycol and 80% saline) were administered via intraperitoneal injection 30 minutes before testing.
-
Apparatus: An elevated plus-maze, consisting of two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Each rat was placed at the center of the maze, facing an open arm. The number of entries into and the time spent in the open and enclosed arms were recorded for a 5-minute session.
-
Endpoint: Anxiolytic effects were measured by the increase in the percentage of time spent in and the number of entries into the open arms.
2. In Vitro Metabolism Study (Representative Protocol for Phenothiazines)
This protocol is based on a study of the in-vitro metabolism of Perazine, a related phenothiazine, and is representative of the methodology used to assess drug metabolism.
-
System: Human liver microsomes and Supersomes™ expressing specific cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2).
-
Substrate: A probe substrate for the CYP enzyme of interest (e.g., caffeine for CYP1A2).
-
Inhibitor: Perazine (or in a hypothetical validated study, this compound) at various concentrations.
-
Procedure:
-
Incubate the microsomes or Supersomes™ with the substrate in the presence and absence of the inhibitor.
-
Initiate the metabolic reaction by adding NADPH.
-
After a defined incubation period, stop the reaction (e.g., by adding a solvent).
-
Analyze the formation of metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Endpoint: The inhibition constant (Ki) is determined by analyzing the rate of metabolite formation at different inhibitor concentrations using methods like the Dixon plot. This indicates the potency of the drug as an inhibitor of a specific metabolic pathway.
Signaling Pathways and Experimental Workflows
This compound's Antagonistic Action on Neurotransmitter Receptors
The following diagram illustrates the established mechanism of action for phenothiazine antipsychotics like this compound, highlighting their antagonism at various G-protein coupled receptors.
Caption: this compound's multi-receptor antagonist profile.
Workflow for a Preclinical Behavioral Experiment
The diagram below outlines a typical workflow for an in vivo behavioral study, such as the elevated plus-maze test, to assess the effects of a compound like this compound.
Caption: A standard workflow for preclinical behavioral studies.
Conclusion: Reproducibility and Future Directions
For researchers and drug development professionals, this compound serves as a case study in the evolution of pharmacological research standards. While its clinical use continues, a modern, thorough re-evaluation of its preclinical and clinical properties, with a focus on reproducibility, would be invaluable for a more complete understanding of its therapeutic potential and risks.
References
A comparative review of Periciazine's effectiveness in different psychotic disorders.
A critical evaluation of existing literature reveals a notable scarcity of high-quality, recent evidence for Periciazine, a first-generation phenothiazine antipsychotic. While historically used for schizophrenia and other psychotic disorders, its comparative effectiveness against modern antipsychotics is not well-established, with the available data being decades old and of very low quality. This guide provides a comprehensive summary of the existing evidence, highlighting the limitations of the data and the need for further research.
This compound, also known as pericyazine, is a typical antipsychotic that exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. It also interacts with various other neurotransmitter systems, including serotonin, acetylcholine, histamine, and adrenergic receptors, contributing to its therapeutic and side effect profile.[1][2] It is indicated for the management of schizophrenia and other psychoses, and for the short-term management of severe anxiety, psychomotor agitation, and violent or dangerously impulsive behavior.[3][4]
Comparative Efficacy in Schizophrenia
The key findings from the limited comparative studies are summarized below:
| Outcome Measure | Comparator | No. of Studies (Participants) | Result | Quality of Evidence |
| Global State - Not Improved | Typical Antipsychotics (Chlorpromazine or Trifluoperazine) | 2 (122) | No clear difference (Risk Ratio 1.24, 95% CI 0.93 to 1.66) | Very Low |
| Relapse | Typical Antipsychotics | 1 (80) | Only one relapse reported on this compound (RR 2.59, 95% CI 0.11 to 61.75) | Very Low |
| Leaving the Study Early | Typical Antipsychotics | 2 (71) | No clear difference (RR 0.46, 95% CI 0.11 to 1.90) | Very Low |
It is crucial to note that these findings are based on a small number of participants and studies with significant methodological limitations. Therefore, it is not possible to confidently determine if this compound is more or less effective than other typical antipsychotics for treating schizophrenia.[6]
Use in Other Psychotic Disorders
There is a profound lack of published clinical trial data on the efficacy of this compound in other specific psychotic disorders such as bipolar disorder or psychosis associated with dementia. While its sedative properties might lead to its use in managing agitation in these conditions, there is no robust evidence from controlled trials to support this. The use of antipsychotics in elderly patients with dementia-related psychosis carries a black box warning due to an increased risk of mortality.[7]
Adverse Effects Profile
The available evidence, although of low quality, suggests that this compound may be associated with a higher incidence of extrapyramidal side effects (EPS), such as tremors, restlessness, and muscle spasms, when compared to other antipsychotics.[3][5] One review noted that while this compound is a sedating and anticholinergic antipsychotic, its risk of EPS is comparatively low for a typical antipsychotic.[6] It also carries a moderate risk of weight gain and orthostatic hypotension.[6]
Experimental Protocols
Generally, clinical trials of antipsychotics in that era would have involved:
-
Participants: Patients diagnosed with schizophrenia or other psychotic disorders.
-
Interventions: Random allocation to receive either this compound or a comparator antipsychotic (e.g., chlorpromazine, trifluoperazine).
-
Outcome Measures: Assessment of clinical improvement using global impression scales or early versions of symptom rating scales. Side effects would also have been recorded.
-
Duration: Typically short-term, ranging from a few weeks to a few months.
The lack of detailed and standardized protocols from these older studies makes it challenging to compare their findings with modern clinical trials.
Visualizing the Evidence and Mechanism
To better understand the available information, the following diagrams illustrate the proposed mechanism of action of phenothiazine antipsychotics and the logical structure of the comparative evidence for this compound.
Caption: Proposed mechanism of action for this compound and other phenothiazines.
Caption: Logical flow of the comparative evidence for this compound in schizophrenia.
Conclusion and Future Directions
The existing body of evidence for the comparative effectiveness of this compound in any psychotic disorder is severely limited and outdated. While it remains in use in some countries, its place in the modern therapeutic arsenal is unclear. For researchers, scientists, and drug development professionals, this compound represents a case study in the challenges of evaluating older medications against contemporary standards. There is a clear need for well-designed, large-scale, randomized controlled trials to establish the efficacy and safety of this compound in comparison to both first- and second-generation antipsychotics. Without such data, its use will continue to be based on historical precedent rather than robust scientific evidence.
References
- 1. A controlled trial of prothis compound and chlorpromazine in "behaviour disorders" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cariprazine in Bipolar Disorder and Substance Use: A Dual Approach to Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Pericyazine for the treatment of schizophrenia | Cochrane [cochrane.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. DailyMed - PERPHENAZINE tablet [dailymed.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Periciazine Versus Newer Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of the first-generation antipsychotic periciazine against several newer, second-generation antipsychotic agents. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to offer an objective resource for professionals in the field of neuropsychopharmacology and drug development.
Executive Summary
This compound, a phenothiazine derivative, has a long history in the management of psychotic disorders. However, the advent of newer antipsychotics with different receptor binding profiles has prompted a re-evaluation of the therapeutic window of these medications. This guide directly compares the therapeutic plasma concentrations and toxicological data of this compound with those of olanzapine, quetiapine, risperidone, and aripiprazole. While a classic therapeutic index (LD50/ED50) is not the standard for clinical practice with antipsychotics, a comparison of the therapeutic range and concentrations associated with toxicity provides valuable insight into the relative safety and manageability of these agents.
Data Presentation: Therapeutic and Toxic Concentrations
The following table summarizes the available data on therapeutic and toxic plasma concentrations for this compound and selected newer antipsychotic agents. It is important to note that the therapeutic ranges for newer agents are more clearly defined in contemporary literature, while data for this compound is more limited.
| Antipsychotic Agent | Class | Therapeutic Plasma Concentration | Toxic/Fatal Plasma Concentration |
| This compound | First-Generation (Phenothiazine) | Not well-established. A peak concentration of 150 ng/mL was observed after a 20mg dose.[1] | Not well-defined. Overdose can lead to severe drowsiness, loss of consciousness, seizures, and irregular heartbeat.[2][3][4] |
| Olanzapine | Second-Generation (Thienobenzodiazepine) | 20 - 80 ng/mL[5] | > 100 ng/mL (potentially toxic)[6][7][8][9] > 1000 ng/mL (potentially fatal)[7] |
| Quetiapine | Second-Generation (Dibenzothiazepine) | 100 - 500 ng/mL | > 1000 ng/mL (toxic) 10,000 - 25,000 ng/mL (generally observed in fatal cases)[10][11] |
| Risperidone | Second-Generation (Benzisoxazole) | 20 - 60 ng/mL (for the active moiety: risperidone + 9-hydroxyrisperidone)[5] | > 1 mg is associated with clinical features in children.[12] A blood concentration of 1.8 mg/L (1800 ng/mL) was reported in a fatal overdose case.[13] |
| Aripiprazole | Second-Generation (Quinolinone) | 150 - 300 ng/mL[14] | Overdose leading to serum levels up to 3-4 times the normal therapeutic range has been associated with mild sedation to coma, with no reported deaths.[15] A total level of 716 ng/mL was reported in a non-fatal overdose.[16] |
Experimental Protocols
The determination of the therapeutic range for antipsychotic drugs is a multi-faceted process primarily reliant on data from clinical trials and therapeutic drug monitoring (TDM). The general methodology involves:
-
Dose-Ranging Studies: Initial clinical trials establish the efficacy and tolerability of a range of doses.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion of the drug. Blood samples are taken at various time points after drug administration to measure plasma concentrations.
-
Pharmacodynamic (PD) Studies: These studies, often utilizing techniques like positron emission tomography (PET), correlate plasma concentrations with the degree of receptor occupancy (e.g., dopamine D2 receptors) in the brain.
-
Efficacy and Safety Monitoring in Clinical Trials: Large-scale clinical trials monitor both the therapeutic effects (e.g., reduction in psychotic symptoms) and adverse effects at different plasma concentrations.
-
Therapeutic Drug Monitoring (TDM): TDM involves the routine measurement of drug concentrations in a patient's bloodstream to ensure they are within the established therapeutic range. Consensus guidelines for TDM are developed by expert groups based on a systematic review of the available clinical evidence.[17][18][19]
The workflow for establishing a therapeutic range can be visualized as follows:
Signaling Pathways
The therapeutic and toxic effects of antipsychotic drugs are intrinsically linked to their interactions with various neurotransmitter receptors and downstream signaling pathways.
This compound (First-Generation Antipsychotic):
This compound, a typical phenothiazine antipsychotic, primarily exerts its effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to be responsible for its antipsychotic effects. However, its lack of receptor selectivity leads to the blockade of dopamine receptors in other pathways, as well as antagonism of other receptors, contributing to its side effect profile.
Newer (Second-Generation) Antipsychotics:
Newer, or atypical, antipsychotics have a more complex receptor binding profile. They are characterized by their potent antagonism of serotonin 5-HT2A receptors in addition to their dopamine D2 receptor blockade. This dual action is thought to contribute to their efficacy against a broader range of psychotic symptoms and a generally lower risk of extrapyramidal side effects compared to first-generation agents.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. Pericyazine - Oral [myhealth.alberta.ca]
- 3. PERICYAZINE - ORAL side effects, medical uses, and drug interactions. [medicinenet.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. Olanzapine concentrations in clinical serum and postmortem blood specimens--when does therapeutic become toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine Poisoning in Patients Treated at the National Poison Control Centre in Belgrade, Serbia in 2017 and 2018: A Brief Review of Serum Concentrations and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A review of olanzapine-associated toxicity and fatality in overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quetiapine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. litfl.com [litfl.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Aripiprazole - Wikipedia [en.wikipedia.org]
- 16. Overdose of aripiprazole, a new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mrctcenter.org [mrctcenter.org]
- 18. cdn.mdedge.com [cdn.mdedge.com]
- 19. psychiatrist.com [psychiatrist.com]
Safety Operating Guide
Proper Disposal of Periciazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of periciazine, a phenothiazine-class antipsychotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes the environmental impact of this compound. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Summary of this compound Hazards
This compound presents several health and environmental hazards that necessitate careful handling and disposal. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Acute Dermal Toxicity | Harmful in contact with skin. | Wear protective gloves and clothing. |
| Acute Inhalation Toxicity | Harmful if inhaled. | Avoid creating dust. Work in a well-ventilated area or use a fume hood. |
| Skin Sensitization | May cause an allergic skin reaction. | Avoid skin contact. Wear appropriate personal protective equipment (PPE). |
| Aquatic Hazard | Water hazard class 1: slightly hazardous for water.[1] | Prevent entry into waterways, soil, or sewage systems.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is designed to comply with general safety guidelines and environmental regulations.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a suitable respirator should be used.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated consumables) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful").
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
-
Disposal Method:
-
Incineration: The recommended method for the final disposal of this compound is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[2] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Disposal Vendor: Engage a certified hazardous waste disposal company to collect and transport the this compound waste to an appropriate treatment and disposal facility. Ensure the vendor complies with all federal, state, and local regulations.
-
-
Spill Cleanup: In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container for disposal.
-
Documentation: Maintain a detailed record of the generation, storage, and disposal of this compound waste, including dates, quantities, and the name of the disposal vendor.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Periciazine
Essential safety protocols and disposal guidelines for researchers and laboratory professionals working with Periciazine.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a phenothiazine derivative used in research and pharmaceutical development. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing occupational exposure.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[1] |
| Hand Protection | Protective Gloves | Impervious gloves are mandatory to prevent skin contact. It is recommended to use double gloves during bulk processing operations.[2] |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical permeation should be worn to protect the skin and personal clothing.[1] |
| Respiratory Protection | Suitable Respirator | A NIOSH-certified N95 or N100 respirator is strongly recommended, particularly when there is a risk of generating airborne powder or aerosols.[3] |
In addition to PPE, engineering controls are a primary means of controlling exposure.[2] Ensure adequate ventilation in the work area, and have an accessible safety shower and eye wash station readily available.[1]
First Aid Measures in Case of Exposure
In the event of accidental exposure to this compound, immediate action is critical. The following are the recommended first aid procedures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek prompt medical attention.[1]
-
Skin Contact: Remove all contaminated clothing at once.[4] Wash the affected skin area with plenty of soap and water.[1] If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][5] Call a physician immediately.[4][5]
Safe Handling and Disposal Workflow
Proper handling and disposal of this compound are essential to prevent environmental contamination and accidental exposure. The following workflow diagram outlines the key steps from preparation to disposal.
Disposal Plan
The preferred method for disposing of unused or expired this compound is through a drug take-back program.[6][7][8] These programs ensure that the substance is disposed of in an environmentally sound manner. Check with local law enforcement or the U.S. Drug Enforcement Administration for authorized collection sites in your community.[6] Many pharmacies also offer on-site drop-off boxes or mail-back programs.[6][7]
If a take-back program is not accessible, this compound can be disposed of in the household trash by following these steps:
-
Do not flush this compound down the toilet unless specifically instructed to do so by the product's labeling, as this can contaminate water sources.[8]
-
Remove the substance from its original container.
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][8][9] This makes the drug less attractive to children and pets and unrecognizable to individuals who might go through the trash.[6]
-
Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[6][9]
-
Dispose of the sealed container in the trash.
-
Scratch out all personal information on the empty packaging before discarding it to protect your privacy.[6]
For larger quantities of this compound waste generated in a laboratory setting, it is recommended to engage a licensed hazardous material disposal company to ensure compliance with all federal and local regulations.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicea.com [chemicea.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. epa.gov [epa.gov]
- 9. glwqd.org [glwqd.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
